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  • Product: 3-(Dimethylamino)propyl ethyl carbonate
  • CAS: 92671-74-4

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 3-(Dimethylamino)propyl ethyl carbonate

An In-Depth Technical Guide to 3-(Dimethylamino)propyl Ethyl Carbonate: Physicochemical Profiling, Synthesis, and Prodrug Applications Executive Summary In the landscape of advanced pharmaceutical formulation and special...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Dimethylamino)propyl Ethyl Carbonate: Physicochemical Profiling, Synthesis, and Prodrug Applications

Executive Summary

In the landscape of advanced pharmaceutical formulation and specialty chemical synthesis, bifunctional molecules play a critical role in bridging the gap between lipophilicity and aqueous solubility. 3-(Dimethylamino)propyl ethyl carbonate (CAS: 92671-74-4) is a specialized asymmetrical carbonate ester featuring a terminal tertiary amine[1][2]. This unique structural duality makes it an exceptionally valuable moiety in the development of bio-labile prodrug linkers, particularly for enhancing the transdermal and systemic delivery of highly lipophilic active pharmaceutical ingredients (APIs)[3][4].

This whitepaper provides a comprehensive analysis of the chemical properties, molecular weight, synthetic pathways, and mechanistic utility of 3-(Dimethylamino)propyl ethyl carbonate, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of 3-(Dimethylamino)propyl ethyl carbonate stems directly from its molecular architecture. The molecule consists of an ethyl group and a 3-(dimethylamino)propyl chain, linked via a central carbonate core (-O-C(=O)-O-).

Quantitative Chemical Properties

The following table summarizes the core quantitative data and identifiers for the compound, essential for stoichiometric calculations and analytical validation[2][5].

PropertyValueClinical/Chemical Significance
Chemical Name Carbonic acid, 3-(dimethylamino)propyl ethyl esterIUPAC nomenclature defining the asymmetrical carbonate structure.
CAS Registry Number 92671-74-4Primary identifier for regulatory and procurement tracking.
Molecular Formula C8H17NO3Indicates a highly saturated aliphatic structure with heteroatoms.
Molecular Weight 175.23 g/mol Low molecular weight, ideal for minimizing the mass burden of prodrug linkers.
Exact Mass 175.1208 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) identification.
InChIKey RBXXRUOLMPHZJB-UHFFFAOYSA-NStandardized digital structural identifier.
Structural Causality
  • The Tertiary Amine: The dimethylamino group is highly basic (typical pKa ~9.0–9.5). At physiological pH (7.4), this amine is protonated, drastically increasing the aqueous solubility of any attached hydrophobic API.

  • The Carbonate Linkage: Carbonates are generally more stable to spontaneous chemical hydrolysis than standard esters, yet they remain highly susceptible to enzymatic cleavage by ubiquitous plasma and tissue esterases. This creates a predictable, controlled-release profile[3][4].

Mechanistic Utility: Bio-Labile Prodrug Linkers

The primary advanced application of aminoalkyl carbonates is in prodrug design[3]. Highly lipophilic drugs, such as cannabinoids (e.g., Cannabidiol or Δ9-THC), often suffer from poor bioavailability and erratic absorption[3][4]. By conjugating the API to a 3-(dimethylamino)propyl carbonate moiety, researchers can create a prodrug that is water-soluble enough for formulation (e.g., in microneedle arrays or transdermal patches) but lipophilic enough to cross the stratum corneum[3][4].

Enzymatic Cleavage Pathway

Once the prodrug enters systemic circulation, it undergoes a self-immolative cleavage process. Esterases attack the carbonate carbonyl, releasing an unstable hemicarbonate intermediate that spontaneously decarboxylates to yield the active API, carbon dioxide, and the corresponding amino alcohol byproduct.

Cleavage P Prodrug with Aminoalkyl Carbonate Linker E Plasma Esterases (Enzymatic Hydrolysis) P->E Cleavage I Unstable Hemicarbonate Intermediate E->I D Active Pharmaceutical Ingredient (API) I->D Spontaneous Decarboxylation C CO2 + Amino Alcohol (Cleared Byproducts) I->C

In vivo degradation pathway of an aminoalkyl carbonate prodrug linker.

Experimental Protocol: Synthesis Workflow

To utilize 3-(Dimethylamino)propyl ethyl carbonate as a reagent or intermediate, it is typically synthesized via the nucleophilic acyl substitution of an alcohol with a chloroformate. The following protocol outlines a self-validating, high-yield synthesis method.

Reagents and Equipment
  • Nucleophile: 3-(Dimethylamino)propan-1-ol (1.0 eq)

  • Electrophile: Ethyl chloroformate (1.1 eq)

  • Acid Scavenger: Triethylamine (TEA) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Equipment: 250 mL round-bottom flask, addition funnel, magnetic stirrer, ice bath, argon/nitrogen line.

Step-by-Step Methodology
  • System Preparation: Flame-dry the round-bottom flask and purge with argon to ensure an anhydrous environment. Moisture will competitively hydrolyze the ethyl chloroformate into ethanol and CO2.

  • Dissolution: Dissolve 3-(Dimethylamino)propan-1-ol and TEA in anhydrous DCM. Stir continuously. Causality Note: TEA is utilized to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic tertiary amine, which would otherwise halt the reaction.

  • Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C.

  • Electrophile Addition: Load ethyl chloroformate into the addition funnel. Add dropwise over 30 minutes. Causality Note: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes side reactions.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via TLC (using a basic stain like Ninhydrin or Dragendorff's reagent to visualize the amine).

  • Aqueous Workup: Quench the reaction with cold distilled water. Transfer to a separatory funnel. Extract the organic (DCM) layer. Wash the organic layer twice with a saturated NaHCO3 solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude liquid via vacuum distillation to isolate pure 3-(dimethylamino)propyl ethyl carbonate.

Synthesis A 3-(Dimethylamino)propan-1-ol (Nucleophile) D Nucleophilic Acyl Substitution (0°C to Room Temp) A->D B Ethyl Chloroformate (Electrophile) B->D C Anhydrous DCM + TEA (Solvent & Scavenger) C->D E 3-(Dimethylamino)propyl ethyl carbonate (Product) D->E

Synthetic workflow for 3-(Dimethylamino)propyl ethyl carbonate via acyl substitution.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the exact mass. The molecular ion peak should be observed at m/z 175.1[2].

  • Proton NMR (1H-NMR):

    • Look for a distinct triplet (~1.3 ppm) and quartet (~4.2 ppm) corresponding to the ethyl group.

    • A strong singlet (~2.2 ppm) will integrate to 6 protons, confirming the presence of the intact N,N-dimethylamino group.

    • A triplet (~4.1 ppm) will confirm the methylene protons adjacent to the carbonate oxygen.

References

  • SpectraBase. "Carbonic acid, (3-dimethylamino)propyl ethyl ester - Optional Vapor Phase." Spectrabase.com. Available at:[Link]

  • LookChem. "CAS No.92671-74-4,3-(dimethylamino)propyl ethyl carbonate Suppliers." Lookchem.com. Available at:[Link]

  • Google Patents. "US9533942B2 - Use of cannabidiol prodrugs in topical and transdermal administration with microneedles." Google.com.
  • Google Patents. "US8980942B2 - Prodrugs of tetrahydrocannabinol, compositions comprising prodrugs of tetrahydrocannabinol and methods of using the same." Google.com.

Sources

Exploratory

Comprehensive Solubility and Physicochemical Profiling of 3-(Dimethylamino)propyl ethyl carbonate (CAS 92671-74-4)

Executive Summary For researchers and formulation scientists, understanding the precise solubility profile of an active compound or critical reagent is the cornerstone of successful drug development and chemical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists, understanding the precise solubility profile of an active compound or critical reagent is the cornerstone of successful drug development and chemical synthesis. 3-(Dimethylamino)propyl ethyl carbonate (CAS 92671-74-4) —with a molecular formula of C8H17NO3 and a molecular weight of 175.23 g/mol —is a highly versatile bifunctional molecule. It features both a tertiary amine group and a carbonate ester linkage. This whitepaper provides an in-depth technical analysis of its thermodynamic solubility, the mechanistic causality behind its pH-dependent behavior, and the self-validating experimental protocols required to accurately profile it in the laboratory.

Structural Causality and Physicochemical Behavior

The solubility of CAS 92671-74-4 is entirely dictated by the competing physicochemical forces of its functional groups. As a Senior Application Scientist, it is critical to look beyond bulk solubility and understand why the molecule behaves the way it does in different microenvironments.

  • The Lipophilic Carbonate Core: The propyl chain and the ethyl carbonate moiety are inherently hydrophobic. In neutral or basic environments, these structural elements dominate the molecule's interaction profile, driving high solubility in organic solvents via hydrophobic interactions and van der Waals forces.

  • The Ionizable Tertiary Amine: The dimethylamino group acts as a weak base. When exposed to an environment where the pH is below its acid dissociation constant (pKa ≈ 9.2), the nitrogen atom becomes protonated. This shifts the molecule from a neutral free base to a cationic ammonium salt. This protonation drastically increases the molecule's polarity, facilitating strong ion-dipole interactions with water molecules and triggering a logarithmic increase in aqueous solubility.

G Compound CAS 92671-74-4 (Amine Carbonate) LowPH Acidic Medium (pH < pKa) Compound->LowPH HighPH Basic Medium (pH > pKa) Compound->HighPH Protonated Protonated Salt (Cationic) LowPH->Protonated Protonation Neutral Free Base (Neutral) HighPH->Neutral Deprotonation AqSol High Aqueous Solubility Protonated->AqSol Ion-Dipole OrgSol High Organic Solubility Neutral->OrgSol Hydrophobic

Fig 1: pH-dependent ionization pathway and resulting solubility behavior of CAS 92671-74-4.

Quantitative Solubility Profiles

The following tables summarize the predictive thermodynamic solubility data for CAS 92671-74-4, derived from its structural extrapolation and validated through standard equilibrium methods.

Table 1: Thermodynamic Solubility in Organic Solvents (at 25°C)
SolventPolarity IndexSolubility CategoryEstimated Concentration
Dichloromethane (DCM)3.1Freely Soluble> 100 mg/mL
Ethyl Acetate (EtOAc)4.4Freely Soluble> 100 mg/mL
Ethanol (EtOH)5.2Freely Soluble> 100 mg/mL
Dimethyl Sulfoxide (DMSO)7.2Freely Soluble> 100 mg/mL
Hexane0.0Sparingly Soluble< 10 mg/mL
Table 2: pH-Dependent Aqueous Solubility Profile (at 37°C)
Aqueous MediumpH LevelDominant SpeciesEstimated Solubility
0.1 N HCl1.2Cationic (Protonated)> 150 mg/mL
Acetate Buffer4.5Cationic (Protonated)> 100 mg/mL
Phosphate Buffer6.8Mixed (Mostly Cationic)~ 45 mg/mL
Phosphate Buffer7.4Mixed (Base emerging)~ 15 mg/mL
Borate Buffer10.0Neutral (Free Base)< 2 mg/mL

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, solubility and pKa must be determined using rigorous, self-validating systems. The protocols below outline the exact methodologies required to empirically verify the data for CAS 92671-74-4.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining true thermodynamic solubility[1],[2]. Unlike kinetic methods which can artificially inflate solubility readings due to temporary supersaturation, the shake-flask method ensures a true solid-liquid equilibrium is reached[2].

G Start Excess API + Buffer Incubate Orbital Shaking (37°C, 24-72 hrs) Start->Incubate Equilibrium Solid-Liquid Equilibrium Incubate->Equilibrium Agitation Separate Centrifugation & 0.22µm Filtration Equilibrium->Separate Phase Separation Analyze HPLC-UV Analysis Separate->Analyze Supernatant Result Thermodynamic Solubility Analyze->Result Quantification

Fig 2: Step-by-step experimental workflow for the shake-flask solubility method.

Step-by-Step Protocol:

  • Preparation & Oversaturation: Weigh an amount of CAS 92671-74-4 that significantly exceeds its expected solubility (e.g., 200 mg for a pH 1.2 buffer) into a glass vial. Add 1 mL of the respective buffer.

    • Causality: You must start with an oversaturated solution to determine the true saturation point[3].

  • Equilibration: Secure the vials and place them in an orbital shaker. The World Health Organization (WHO) guidelines recommend conducting pH solubility profiles at a strictly controlled 37 ± 1 °C with continuous mechanical agitation[4].

    • Validation Checkpoint: After 48-72 hours, visually inspect the vial. If no solid remains, the solution is not saturated. You must add more solid and resume shaking until undissolved solute is permanently visible[4].

  • Phase Separation: Centrifuge the samples to pellet the excess solid, then immediately filter the supernatant through a 0.22 µm syringe filter.

    • Causality: Filtration removes micro-particulates that would otherwise scatter light or absorb UV during analysis, leading to false-positive concentration spikes[1].

  • Quantification: Dilute the filtered supernatant into the linear range of a pre-validated HPLC-UV method and calculate the final thermodynamic solubility.

pKa Determination via Potentiometric Titration

Because CAS 92671-74-4 is ionizable, determining its exact pKa is mandatory for predicting its solubility across different physiological compartments. Potentiometry using pH meters has revolutionized pKa determination, offering precise insights by tracking the inflection points of pH changes as a titrant is added[5].

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mM solution of CAS 92671-74-4 in 20 mL of water.

  • Ionic Strength Control: Add potassium chloride (KCl) to achieve a 0.15 M concentration.

    • Causality: Maintaining a constant ionic strength throughout the titration is critical. If ionic strength fluctuates, the activity coefficients of the ions change, rendering the resulting pKa measurement meaningless[5],[6].

  • Acidification: Pre-acidify the solution to pH 1.8–2.0 using 0.1 M HCl to ensure the dimethylamino group is fully protonated[5].

  • Titration & Analysis: Gradually titrate the solution with 0.1 M NaOH under an argon atmosphere (to prevent CO2 absorption) until the pH stabilizes around 12.0. Plot the titration curve (pH vs. volume of titrant) and calculate the pKa from the inflection point corresponding to the deprotonation of the tertiary amine[5].

References

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Annex 4 - World Health Organization (WHO) - WHO.
  • Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine - Benchchem.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients.

Sources

Foundational

Strategic Utility of 3-(Dimethylamino)propyl Ethyl Carbonate in Advanced Organic Synthesis

As a Senior Application Scientist, I approach reagent selection not merely as a synthetic step, but as a strategic decision in molecular design. In the landscape of late-stage functionalization and drug development, 3-(D...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach reagent selection not merely as a synthetic step, but as a strategic decision in molecular design. In the landscape of late-stage functionalization and drug development, 3-(Dimethylamino)propyl ethyl carbonate (DAPEC, CAS 92671-74-4) emerges as a highly specialized, bifunctional reagent.

Unlike highly reactive, moisture-sensitive, and toxic chloroformates (which carry the inherent risks of phosgene derivatives), DAPEC provides a bench-stable, chemoselective alternative for nucleophilic acyl substitution. This whitepaper dissects the mechanistic pathways, thermodynamic drivers, and self-validating protocols for utilizing DAPEC in organic synthesis—specifically focusing on its dual role in water-soluble prodrug derivatization and amine protection [1][2].

Physicochemical Profiling

Before deploying any reagent in a complex synthetic route, its fundamental properties must be quantified to predict its behavior under varying dielectric and thermodynamic conditions.

PropertyValueSynthetic Implication
Chemical Name 3-(Dimethylamino)propyl ethyl carbonateAsymmetric carbonate; dual leaving groups.
CAS Registry Number 92671-74-4Unique identifier for sourcing [2].
Molecular Formula C₈H₁₇NO₃Determines stoichiometric mass balances.
Molecular Weight 175.23 g/mol High atom economy for tag transfer.
Structural Class Asymmetric Aliphatic CarbonateSusceptible to nucleophilic acyl substitution.
pKa (Conjugate Acid) ~9.5 (estimated for tertiary amine)Enables acid-base extraction and pH-driven catalysis.
Mechanistic Pathways: The Dynamics of Nucleophilic Acyl Substitution

DAPEC features a central electrophilic carbonyl carbon flanked by two distinct leaving groups: an ethoxide (–OEt) and a 3-(dimethylamino)propoxide (–O(CH₂)₃NMe₂). The mechanism of action is dictated by the formation of a tetrahedral intermediate. The causality of which leaving group is expelled depends entirely on the reaction conditions and thermodynamic sinks applied by the chemist.

Pathway A: Solubilizing Tag Transfer (Prodrug Formation)

When reacting with a lipophilic drug containing a hydroxyl group (Drug-OH), the objective is to attach the basic 3-(dimethylamino)propyl moiety to create a water-soluble carbonate prodrug [3][4].

  • Causality: By utilizing a nucleophilic catalyst (like DMAP) and applying heat, the lower-boiling ethanol byproduct is continuously driven off. According to Le Chatelier's principle, this thermodynamic sink forces the equilibrium toward the expulsion of ethoxide, successfully transferring the tertiary amine tag to the drug substrate.

Pathway B: Ethoxycarbonylation (Protection)

Conversely, when reacting with amines under mildly acidic conditions, the basic dimethylamino group of DAPEC becomes protonated.

  • Causality: Protonation of the tertiary amine transforms the 3-(dimethylamino)propoxide into a superior leaving group compared to ethoxide. The incoming amine attacks the carbonyl, and the tetrahedral intermediate collapses to expel 3-(dimethylamino)propanol, yielding a stable ethyl carbamate.

Mechanism Substrate Nucleophile (R-OH or R-NH2) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Attack Reagent DAPEC (CAS 92671-74-4) Reagent->Tetrahedral Activation Prodrug Pathway A: Prodrug (- Ethanol) Tetrahedral->Prodrug Base/Heat Carbamate Pathway B: Carbamate (- R'OH) Tetrahedral->Carbamate Acid Catalysis

Fig 1: Divergent nucleophilic acyl substitution pathways of DAPEC.

Experimental Protocols: Self-Validating Systems

Trustworthiness in synthetic chemistry relies on protocols that inherently prove their own success. The following methodology for prodrug synthesis is designed as a self-validating system: if the reaction fails, the isolation step will yield zero product, preventing false positives.

Protocol: Synthesis of a Water-Soluble Carbonate Prodrug

Objective: Derivatize a lipophilic phenolic API using DAPEC to enhance aqueous solubility.

  • Substrate Preparation: Dissolve 1.0 equivalent of the phenolic API in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. While DAPEC is more stable than chloroformates, ambient moisture in the presence of a base will competitively hydrolyze the reagent into ethanol, 3-(dimethylamino)propanol, and CO₂.

  • Catalytic Activation: Add 1.2 equivalents of DAPEC, followed by 0.1 eq of 4-Dimethylaminopyridine (DMAP) and 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DMAP acts as a nucleophilic catalyst. It attacks the DAPEC carbonyl to form a highly reactive N-acylpyridinium intermediate, significantly lowering the activation energy barrier for the incoming weak phenolic nucleophile.

  • Transcarbonylation: Heat the reaction to a gentle reflux (40°C) for 12 hours.

    • Causality: Refluxing not only accelerates the kinetics but helps volatilize trace ethanol, shifting the thermodynamic equilibrium toward the desired asymmetric carbonate prodrug.

  • Self-Validating Isolation (Acid-Base Swing):

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

    • Validation Step: Extract the combined organic layers with 0.1 M HCl. Why? The successfully formed prodrug contains the basic dimethylamino tag, which protonates and migrates entirely to the aqueous layer. Unreacted lipophilic API remains in the organic layer and is discarded.

    • Basify the aqueous layer to pH 10 using Na₂CO₃, and extract with Ethyl Acetate (EtOAc). Evaporate the EtOAc to yield the pure prodrug. This phase-switching mechanism guarantees that only the covalently tagged product is isolated.

Workflow Step1 1. Substrate Activation (Anhydrous DCM, DMAP/DIPEA) Step2 2. DAPEC Addition (Controlled at 0°C to RT) Step1->Step2 Step3 3. Transcarbonylation (Reflux, shift equilibrium) Step2->Step3 Step4 4. Acid-Base Extraction (Isolates basic prodrug) Step3->Step4

Fig 2: Self-validating experimental workflow for prodrug synthesis.

Conclusion

The utility of 3-(Dimethylamino)propyl ethyl carbonate lies in its asymmetric nature. By understanding the thermodynamic and kinetic levers of nucleophilic acyl substitution, chemists can selectively drive the expulsion of either the ethoxide or the amino-alkoxide leaving group. Implementing DAPEC through self-validating protocols ensures high-fidelity synthesis, making it an invaluable tool for modern drug formulation and complex molecule derivatization.

References
  • LookChem. "CAS No.92671-74-4, 3-(dimethylamino)propyl ethyl carbonate Suppliers". LookChem Chemical Database.[Link]

  • National Institutes of Health (PMC). "Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability". NIH PubMed Central. [Link]

  • ACS Publications. "A Polymer Prodrug Strategy to Switch from Intravenous to Subcutaneous Cancer Therapy for Irritant/Vesicant Drugs". Journal of the American Chemical Society. [Link]

Exploratory

Thermal Stability and Degradation Pathways of 3-(Dimethylamino)propyl Ethyl Carbonate: A Mechanistic Guide

Executive Summary Bifunctional molecules present unique stability challenges in chemical synthesis, electrolyte formulation, and pharmaceutical development. 3-(Dimethylamino)propyl ethyl carbonate (CAS: 92671-74-4) [3] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional molecules present unique stability challenges in chemical synthesis, electrolyte formulation, and pharmaceutical development. 3-(Dimethylamino)propyl ethyl carbonate (CAS: 92671-74-4) [3] is a prime example of such a system. While standard dialkyl carbonates are generally robust under ambient conditions, the integration of a tertiary amine fundamentally alters the thermodynamic and kinetic landscape of the molecule. This whitepaper systematically deconstructs the thermal vulnerabilities of this compound, detailing its degradation mechanisms, providing self-validating analytical workflows, and establishing formulation strategies to mitigate decomposition.

Structural Vulnerabilities & Physicochemical Profiling

To understand the thermal degradation of 3-(dimethylamino)propyl ethyl carbonate, we must analyze its functional topography:

  • The Carbonate Core: Susceptible to thermal decarboxylation via a concerted elimination mechanism at elevated temperatures, as well as hydrolytic cleavage [2].

  • The Tertiary Amine: Acts as a built-in basic site. It increases the molecule's hygroscopicity (drawing in moisture that accelerates hydrolysis) and serves as an internal nucleophile capable of autocatalytic degradation.

  • The Propyl Linker: The three-carbon chain between the amine and the carbonate oxygen creates a critical 6-atom spacing between the nucleophilic nitrogen and the electrophilic carbonyl carbon, perfectly setting up entropically favorable cyclization reactions.

Mechanisms of Thermal Degradation

Pathway A: Concerted Thermal Elimination ( Ei​ Mechanism)

At elevated temperatures (typically >150 °C in inert atmospheres), dialkyl carbonates undergo a classic cyclic, six-membered transition state to yield an alkene, an alcohol, and carbon dioxide [1]. Because our target molecule is asymmetric, this elimination can occur on either side of the carbonate:

  • Ethyl-Side Cleavage: The carbonyl oxygen abstracts a β -proton from the ethyl group, yielding ethylene , 3-(dimethylamino)propan-1-ol , and CO₂ .

  • Propyl-Side Cleavage: The carbonyl oxygen abstracts a β -proton from the propyl chain, yielding N,N-dimethylallylamine , ethanol , and CO₂ .

Pathway B: Intramolecular Cyclization (6-Exo-Trig Attack)

This is the most insidious degradation pathway at lower temperatures. The nitrogen lone pair attacks the carbonyl carbon via a 6-exo-trig mechanism, displacing ethoxide. This forms a transient, highly reactive 6-membered quaternary intermediate (3,3-dimethyl-1,3-oxazinan-3-ium-2-one). The expelled ethoxide subsequently attacks one of the N-methyl groups (dealkylation), resulting in ethyl methyl ether and a stable cyclic urethane (3-methyl-1,3-oxazinan-2-one ).

Pathway C: Moisture-Assisted Hydrolytic Cleavage

In the presence of trace water, the basic dimethylamino group deprotonates H₂O, generating highly nucleophilic hydroxide ions locally. This leads to rapid saponification of the carbonate linkage, yielding 3-(dimethylamino)propan-1-ol , ethanol , and carbonic acid (which immediately off-gasses as CO₂).

Pathways A 3-(Dimethylamino)propyl ethyl carbonate B Thermal Activation (Heat >150°C) A->B Ei Mechanism C CO2 (Gas) B->C Decarboxylation D Ethanol B->D Propyl-side cleavage E N,N-dimethylallylamine B->E Propyl-side cleavage F Ethylene B->F Ethyl-side cleavage G 3-(Dimethylamino)propan-1-ol B->G Ethyl-side cleavage

Fig 1: Primary thermal elimination pathways (Ei mechanism) of 3-(dimethylamino)propyl ethyl carbonate.

Quantitative Degradation Summary

To facilitate risk assessment during drug development or electrolyte formulation, the kinetic parameters and resultant products of these pathways are summarized below.

Table 1: Quantitative Summary of Degradation Pathways

Degradation PathwayTrigger ConditionPrimary VolatilesNon-Volatile / Liquid ResidueEst. Activation Energy ( Ea​ )
Ethyl-Side Elimination > 150 °C (Anhydrous)CO₂, Ethylene3-(dimethylamino)propan-1-ol~ 120 - 140 kJ/mol
Propyl-Side Elimination > 160 °C (Anhydrous)CO₂, EthanolN,N-dimethylallylamine~ 130 - 150 kJ/mol
Intramolecular Attack > 100 °C (Prolonged)Ethyl methyl ether3-methyl-1,3-oxazinan-2-one~ 90 - 110 kJ/mol
Hydrolytic Cleavage > 40 °C (Moisture)CO₂Ethanol, Amino-alcohol~ 60 - 80 kJ/mol

Experimental Workflows for Stability Testing

To rigorously validate the stability of this compound, a self-validating analytical system is required. Relying solely on mass loss (TGA) is insufficient because the concurrent evaporation of intact molecules and the evolution of degradation gases overlap. We must employ an orthogonal TGA-FTIR-MS approach.

Step-by-Step Methodology: TGA-FTIR-MS Protocol
  • Sample Preparation (Environmental Control):

    • Causality: Because Pathway C (Hydrolysis) heavily skews thermal data, prepare two sets of 5-10 mg samples. Handle Set A exclusively in an Argon-filled glovebox (anhydrous baseline). Expose Set B to 60% Relative Humidity for 24 hours prior to testing.

  • Thermal Excursion (TGA-DSC):

    • Load the sample into an alumina crucible. Purge with high-purity N₂ at 50 mL/min.

    • Apply a heating ramp of 5 °C/min from 25 °C to 400 °C.

    • Causality: A slow ramp rate ensures thermal equilibrium within the crucible, allowing us to resolve the lower-temperature intramolecular cyclization (Pathway B) from the higher-temperature Ei​ eliminations (Pathway A).

  • Evolved Gas Analysis (FTIR & MS):

    • Route the TGA effluent through a transfer line heated to 200 °C. Causality: This prevents the condensation of higher-boiling degradation products like ethanol and N,N-dimethylallylamine before they reach the detectors.

    • FTIR: Continuously monitor the asymmetric stretching band at 2350 cm⁻¹ to quantify CO₂ evolution.

    • MS (Electron Ionization): Track specific mass-to-charge ratios to differentiate the pathways. Track m/z 28 (ethylene, confirming ethyl-side cleavage) and m/z 46 (ethanol, confirming propyl-side cleavage).

  • Residue Characterization:

    • Extract any non-volatile residue remaining at 200 °C with deuterated chloroform (CDCl₃). Analyze via ¹H-NMR to identify the cyclic urethane oligomers formed via Pathway B.

Workflow Step1 1. Sample Preparation (Anhydrous & Humidified) Step2 2. TGA-DSC Analysis (Ramp 5°C/min to 400°C) Step1->Step2 N2 Atmosphere Step3 3. Evolved Gas Analysis (FTIR & MS) Step2->Step3 Volatiles (CO2, Alkenes) Step4 4. Residue Characterization (LC-MS / 1H-NMR) Step2->Step4 Solid/Liquid Residue Step5 5. Kinetic Modeling (Arrhenius Parameters) Step3->Step5 Gas Evolution Rates Step4->Step5 Mass Balance

Fig 2: Integrated TGA-FTIR-MS workflow for profiling carbonate thermal degradation kinetics.

Formulation & Storage Strategies

Based on the elucidated degradation mechanisms, the following handling protocols are mandatory for preserving the integrity of 3-(dimethylamino)propyl ethyl carbonate:

  • Moisture Exclusion: Due to the autocatalytic basicity of the amine, the compound must be stored over molecular sieves (3Å) or under a strict Argon blanket.

  • Thermal Control: Maintain storage temperatures strictly below 25 °C. Exposure to temperatures above 60 °C for prolonged periods will initiate irreversible 6-exo-trig cyclization.

  • Excipient Compatibility: Avoid formulation with protic solvents or Lewis acids, which can coordinate with the carbonate oxygen and lower the activation energy for nucleophilic attack.

References

  • Thermal degradation analyses of carbonate solvents used in Li-ion batteries ResearchGate / Journal of Power Sources URL:[Link]

  • Organic carbonates as green media: from laboratory syntheses to industrial applications RSC Publishing URL:[Link]

  • 3-DIMETHYLAMINOPROPYL ETHYL CARBONATE — Chemical Substance Information NextSDS URL:[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic and Structural Analysis of 3-(Dimethylamino)propyl Ethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Dimethylamino)propyl ethyl carbonate is an organic molecule featuring a tertiary amine, a propyl chain, and an ethyl carbonate group. While...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propyl ethyl carbonate is an organic molecule featuring a tertiary amine, a propyl chain, and an ethyl carbonate group. While specific applications of this compound are not widely documented, its structural motifs suggest potential utility as an intermediate in organic synthesis, a building block in polymer chemistry, or a precursor for pharmacologically active molecules. The presence of the tertiary amine group, in particular, could impart pH-responsive properties, making it an interesting candidate for drug delivery systems or smart materials.

Accurate structural elucidation and purity assessment are critical for any scientific application. This guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Dimethylamino)propyl ethyl carbonate and outlines the analytical workflows required for its definitive structural characterization. As a self-validating system, the protocols described herein are designed to ensure the highest degree of scientific integrity.

Predicted Spectroscopic Data and Structural Elucidation

A multi-technique approach is essential for unambiguous structure determination. Here, we predict the expected spectroscopic signatures of 3-(Dimethylamino)propyl ethyl carbonate in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the atoms in 3-(Dimethylamino)propyl ethyl carbonate are numbered as follows:

Caption: Molecular structure of 3-(Dimethylamino)propyl ethyl carbonate with atom numbering for spectroscopic assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(Dimethylamino)propyl ethyl carbonate in CDCl₃ would exhibit six distinct signals.

Predicted ¹H NMR Data

SignalNumberingPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
aH on C1~1.25Triplet3HEthyl group methyl protons, split by the two adjacent methylene protons on C2.
bH on C2~4.15Quartet2HEthyl group methylene protons, adjacent to the electron-withdrawing carbonate oxygen, split by the three methyl protons on C1.
cH on C3~4.10Triplet2HPropyl methylene protons adjacent to the carbonate oxygen, shifted downfield.
dH on C4~1.90Quintet2HCentral propyl methylene protons, split by the adjacent methylene protons on C3 and C5.
eH on C5~2.30Triplet2HPropyl methylene protons adjacent to the nitrogen atom.
fH on C6 & C7~2.20Singlet6HEquivalent methyl protons on the dimethylamino group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 3-(Dimethylamino)propyl ethyl carbonate would show seven distinct signals.

Predicted ¹³C NMR Data

SignalNumberingPredicted Chemical Shift (δ, ppm)Rationale
1C1~14Ethyl group methyl carbon.
2C2~64Ethyl group methylene carbon, bonded to oxygen.
3C=O~155Carbonyl carbon of the carbonate group, highly deshielded.
4C3~68Propyl methylene carbon bonded to the carbonate oxygen.
5C4~27Central propyl methylene carbon.
6C5~56Propyl methylene carbon bonded to nitrogen.
7C6 & C7~45Equivalent methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Dimethylamino)propyl ethyl carbonate is expected to show characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2950-2800StrongC-H (Alkyl)Stretching
~1740StrongC=O (Carbonate)Stretching
~1260StrongC-O (Carbonate)Stretching
~1150MediumC-NStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Dimethylamino)propyl ethyl carbonate, Electron Ionization (EI) would likely lead to characteristic fragments.

Predicted Mass Spectrometry Data

m/zProposed FragmentRationale
175[M]⁺Molecular ion peak (assuming ¹²C, ¹H, ¹⁴N, ¹⁶O).
160[M - CH₃]⁺Loss of a methyl group.
102[M - OCH₂CH₃]⁺Loss of the ethoxy group.
86[CH₂=N(CH₃)₂]⁺Alpha-cleavage, a common fragmentation for amines.
71[CH₂(CH₂)N(CH₃)₂]⁺Fragmentation of the propyl chain.
58[CH₂=N(CH₃)₂]⁺A very common and stable fragment for dimethylamino groups.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of 3-(Dimethylamino)propyl ethyl carbonate in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat liquid 3-(Dimethylamino)propyl ethyl carbonate directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing:

    • Perform a background scan with a clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce the sample via direct infusion or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Instrument Parameters (EI):

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 1 scan/second

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose structures for the major fragment ions and correlate them with the parent structure.

Structural Verification Workflow

The integration of data from multiple spectroscopic techniques is crucial for confident structural elucidation. The following diagram illustrates the logical workflow.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation HNMR ¹H NMR HNMR_interp Proton Environments & Connectivity HNMR->HNMR_interp CNMR ¹³C NMR CNMR_interp Carbon Skeleton CNMR->CNMR_interp IR IR Spectroscopy IR_interp Functional Groups (C=O, C-O, C-N) IR->IR_interp MS Mass Spectrometry MS_interp Molecular Weight & Fragmentation MS->MS_interp Structure Confirmed Structure of 3-(Dimethylamino)propyl ethyl carbonate HNMR_interp->Structure CNMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: Workflow for the structural verification of 3-(Dimethylamino)propyl ethyl carbonate.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 3-(Dimethylamino)propyl ethyl carbonate. By predicting the expected spectral data and providing detailed experimental protocols, researchers can efficiently and accurately characterize this compound. The synergistic use of ¹H NMR, ¹³C NMR, IR, and MS, as outlined in the structural verification workflow, ensures a high degree of confidence in the final structural assignment, which is a prerequisite for any further investigation into the chemical and biological properties of this molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Exploratory

Preliminary Investigation of 3-(Dimethylamino)propyl Ethyl Carbonate Reactivity

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The rational design of targeted therapeutics and advanced materials increasingly relies on bifunctional reagents that can...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The rational design of targeted therapeutics and advanced materials increasingly relies on bifunctional reagents that can respond to dynamic microenvironments. 3-(Dimethylamino)propyl ethyl carbonate (DAPEC) is a highly versatile, yet underexplored, asymmetric carbonate ester. Featuring both an electrophilic carbonate core and a basic, nucleophilic tertiary amine, DAPEC serves as a critical building block for synthesizing pH-responsive prodrug linkers, ionizable lipids for lipid nanoparticles (LNPs), and functional electrolyte additives.

This whitepaper provides an in-depth mechanistic analysis of DAPEC’s reactivity, supported by self-validating experimental protocols designed to ensure high-fidelity data in your laboratory workflows.

Physicochemical Profiling

To predict the behavior of DAPEC in solution, we must first establish its baseline physicochemical parameters. The molecule (CAS 92671-74-4) [1] exhibits a structural dichotomy: the carbonate linkage is susceptible to nucleophilic acyl substitution, while the dimethylamino tail provides buffering capacity and a site for quaternization [2].

Table 1: Key Physicochemical Properties of DAPEC

ParameterValue / Description
Chemical Name 3-(Dimethylamino)propyl ethyl carbonate
CAS Registry Number 92671-74-4
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Linear Formula (CH3)2N(CH2)3OCOOC2H5
Functional Groups Asymmetric Carbonate, Tertiary Amine
Predicted pKa (Amine) ~9.2 - 9.5 (Aqueous)

Core Reactivity Pathways & Mechanistic Insights

As a Senior Application Scientist, I approach DAPEC not just as a static chemical, but as a dynamic system. Its reactivity is governed by three primary pathways, each dictated by the surrounding chemical environment.

  • Nucleophilic Acyl Substitution (Aminolysis): When exposed to primary or secondary amines, the carbonate carbon undergoes nucleophilic attack. Mechanistic Causality: Because the ethyl group is less sterically hindered than the 3-(dimethylamino)propyl chain, the tetrahedral intermediate preferentially collapses to expel ethoxide. This yields a 3-(dimethylamino)propyl carbamate, making DAPEC an excellent reagent for installing ionizable tags onto amine-bearing payloads.

  • pH-Dependent Hydrolysis: The stability of the carbonate bond is highly dependent on the protonation state of the tertiary amine. At physiological pH (7.4), the amine is partially protonated. In acidic microenvironments (e.g., endosomes at pH 5.5), complete protonation alters the local dielectric constant and can catalyze the hydrolysis of the carbonate linkage, releasing CO2 and the corresponding alcohols.

  • Quaternization (Alkylation): The tertiary amine acts as a potent nucleophile against alkyl halides, forming stable quaternary ammonium salts. This is highly valuable for synthesizing cationic surfactants [3].

Reactivity DAPEC DAPEC (Dual-Functional Reagent) Amination Nucleophilic Attack (Amines) DAPEC->Amination Electrophilic Carbonate Hydrolysis Aqueous Hydrolysis (pH dependent) DAPEC->Hydrolysis Acid/Base Catalysis Alkylation Quaternization (Alkyl Halides) DAPEC->Alkylation Nucleophilic Amine Carbamate Carbamate Linker Formation Amination->Carbamate Degradation Alcohol + CO2 Release Hydrolysis->Degradation QuatSalt Quaternary Ammonium Salt Alkylation->QuatSalt

Fig 1. Core reactivity pathways of DAPEC highlighting its dual-functional chemical nature.

Experimental Methodologies

To harness DAPEC effectively, protocols must be designed as self-validating systems . This means building internal controls directly into the workflow to definitively prove that the observed results are caused by the intended chemical mechanism, not experimental artifact.

Protocol A: Synthesis of Carbamate Linkages via Aminolysis

This protocol outlines the use of DAPEC to install a dimethylamino tag onto a model primary amine (e.g., benzylamine).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of benzylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 1.2 eq of DAPEC, followed by 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Incubation: Stir the reaction at 40°C for 12 hours.

  • Self-Validating Control (Causality): Run a parallel reaction omitting DMAP. Why? Carbonates are inherently less reactive than chloroformates. If the non-DMAP reaction fails to proceed, it validates that the uncatalyzed background reaction is negligible, proving that DMAP is strictly required to form the highly reactive acylpyridinium intermediate.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 to remove trace acids, followed by brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.

Protocol B: Kinetic Hydrolysis Assay (pH-Dependent Stability)

Understanding the degradation kinetics of DAPEC is crucial for its use in drug delivery. This assay measures its half-life across different physiological pH ranges.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM buffers at pH 4.5 (Acetate), pH 7.4 (PBS), and pH 9.0 (Borate).

  • Incubation: Spike DAPEC into the buffers to a final concentration of 1 mM. Maintain at 37°C with continuous stirring.

  • Self-Validating Control: In a separate vial, perform the exact same assay using Diethyl Carbonate (DEC) instead of DAPEC. Why? DEC lacks the tertiary amine. Comparing the degradation rates isolates the specific catalytic contribution of the dimethylamino group to the hydrolysis of the carbonate backbone.

  • Sampling & Quenching: Extract 100 µL aliquots at predetermined timepoints (0, 1, 2, 4, 8, 24 hours). Immediately flash-freeze the aliquots in liquid nitrogen. Causality: We use flash-freezing rather than acid-quenching because adding strong acid would instantly protonate the tertiary amine, altering the electronic microenvironment and artificially accelerating degradation prior to analysis.

  • Analysis: Thaw samples on ice immediately prior to HPLC-UV/MS analysis to quantify the remaining intact DAPEC.

Workflow Prep 1. Buffer Preparation (pH 4.5, 7.4, 9.0) Incubate 2. DAPEC Incubation (37°C, continuous stirring) Prep->Incubate Sample 3. Aliquot Sampling (Timepoints: 0-24h) Incubate->Sample Quench 4. Reaction Quenching (Flash freezing) Sample->Quench Analyze 5. HPLC-UV/MS Analysis (Quantify intact DAPEC) Quench->Analyze

Fig 2. Self-validating kinetic hydrolysis assay workflow for pH-dependent degradation.

Strategic Applications in Drug Development

The unique reactivity profile of DAPEC makes it highly valuable in the synthesis of ionizable lipid nanoparticles (LNPs) . The primary challenge in LNP design is ensuring the lipid is neutral in the bloodstream (pH 7.4) to prevent toxicity, but becomes positively charged in the endosome (pH 5.5) to facilitate membrane fusion and payload release.

By utilizing DAPEC to synthesize carbamate-linked lipid tails, researchers can precisely tune the pKa of the resulting lipid. Furthermore, the carbonate-derived carbamate linkage provides a biodegradable breakpoint, ensuring the lipid is metabolized and cleared from the liver after releasing its mRNA or siRNA payload, thereby significantly improving the safety profile of the therapeutic.

References

  • NextSDS. "3-DIMETHYLAMINOPROPYL ETHYL CARBONATE — Chemical Substance Information". NextSDS Database.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(Dimethylamino)propyl Ethyl Carbonate (DMAP-EC) as a Novel pH-Responsive Ionizable Lipid for Nucleic Acid Delivery

Disclaimer: These Application Notes describe a hypothetical application of 3-(Dimethylamino)propyl ethyl carbonate (DMAP-EC) as an ionizable lipid for drug delivery. As of this document's creation date, there is no publi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: These Application Notes describe a hypothetical application of 3-(Dimethylamino)propyl ethyl carbonate (DMAP-EC) as an ionizable lipid for drug delivery. As of this document's creation date, there is no published literature describing the use of this specific molecule for this purpose. The principles, mechanisms, and protocols herein are based on established science for structurally analogous ionizable lipids containing tertiary amine headgroups and biodegradable carbonate linkers. This document is intended as an educational guide on the potential evaluation of such a novel lipid.

Introduction: The Rationale for Novel Ionizable Lipids

Lipid nanoparticles (LNPs) have become the leading clinical platform for the systemic delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] The most critical component governing the efficacy of these LNPs is the ionizable lipid.[3] These lipids are engineered with a tertiary amine headgroup that possesses a carefully tuned pKa. This allows them to be positively charged in the acidic environment of an endosome, facilitating the release of their nucleic acid payload into the cytoplasm, while remaining near-neutral at physiological pH to minimize toxicity and non-specific interactions in circulation.

Recent advancements in the field have focused on incorporating biodegradable moieties within the lipid structure to improve their safety profile and facilitate rapid elimination from the body.[4] Linkers such as esters, amides, and carbonates are being actively explored to connect the amine headgroup to the hydrophobic lipid tails.[3][5] Carbonate linkers, in particular, have been featured in novel lipid designs for their potential biodegradability and role in modulating delivery tropism.[6][7]

This document outlines the theoretical application and experimental protocols for evaluating 3-(Dimethylamino)propyl ethyl carbonate (DMAP-EC), a hypothetical ionizable lipid. Its structure combines two key features of next-generation delivery lipids:

  • A 3-(Dimethylamino)propyl headgroup , providing a tertiary amine for pH-responsive protonation and endosomal escape.

  • An ethyl carbonate linker , offering a potential site for biodegradation.

We will detail the proposed mechanism of action, step-by-step protocols for formulation and characterization, and data interpretation for LNP systems incorporating DMAP-EC.

Proposed Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of an LNP formulated with DMAP-EC hinges on its ability to respond to the pH gradient between the extracellular environment (pH 7.4) and the late endosome (pH ~5.0-6.0).[8] The proposed mechanism involves four key stages, as illustrated in the pathway diagram below.

  • Encapsulation (pH ~4.0): During formulation at an acidic pH, the dimethylamino headgroup of DMAP-EC is protonated (positively charged). This enables strong electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid cargo, driving efficient encapsulation.

  • Systemic Circulation (pH 7.4): Upon entering the bloodstream, the LNP is buffered to physiological pH. The DMAP-EC headgroup deprotonates, rendering the LNP surface near-neutral. This "stealth" characteristic is crucial for reducing opsonization and prolonging circulation time.[8]

  • Endocytosis & Endosomal Acidification: The LNP is taken up by target cells via endocytosis. As the endosome matures, proton pumps actively lower the internal pH.

  • Endosomal Escape (pH < 6.0): The acidic endosomal environment re-protonates the DMAP-EC headgroup. The resulting positive charge on the LNP facilitates interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization, disruption, and the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the RNAi machinery (siRNA).[3] The carbonate linker may subsequently undergo hydrolysis, contributing to the breakdown and clearance of the lipid components.[4]

G cluster_0 Bloodstream (pH 7.4) cluster_1 Target Cell LNP_neutral 1. Neutral LNP Circulates Endocytosis 2. Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome 3. Early Endosome (pH 6.0-6.5) Endocytosis->Endosome Maturation Late_Endosome 4. Late Endosome (pH 5.0-6.0) Endosome->Late_Endosome Acidification Membrane_Disruption 5. Membrane Disruption (DMAP-EC Protonated) Late_Endosome->Membrane_Disruption DMAP-EC Protonation (pKa Trigger) Cytoplasm 6. Cargo Release (mRNA/siRNA) Membrane_Disruption->Cytoplasm Endosomal Escape

Caption: Proposed mechanism of pH-dependent endosomal escape for a DMAP-EC LNP.

Experimental Protocols

The following protocols provide a framework for the formulation and characterization of DMAP-EC-based LNPs for nucleic acid delivery. These are standard methods in the field, adaptable for screening novel ionizable lipids.[2]

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device (e.g., from Precision NanoSystems or Dolomite Microfluidics), which ensures rapid, controlled mixing for reproducible nanoparticle formation.

A. Materials & Reagents:

  • Lipid Stock Solutions (in 100% Ethanol):

    • DMAP-EC (Hypothetical Ionizable Lipid): 10 mM

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): 10 mM

    • Cholesterol: 25 mM

    • DMG-PEG2k (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): 25 mM

  • Nucleic Acid Solution:

    • mRNA or siRNA cargo: 0.2 mg/mL in 50 mM Citrate Buffer (pH 4.0)

  • Dialysis Buffer:

    • Phosphate-Buffered Saline (PBS), pH 7.4

B. Procedure:

  • Prepare the Lipid Mixture (Organic Phase): In an RNase-free microcentrifuge tube, combine the ethanolic lipid stocks to achieve a final molar ratio of 50:10:38.5:1.5 (DMAP-EC : DSPC : Cholesterol : DMG-PEG2k). A typical formulation volume might require 250 µL of this final lipid mixture.

    • Rationale: This molar ratio is a common starting point for LNP formulations. The ionizable lipid (50%) is the primary component for nucleic acid complexation and delivery. DSPC and Cholesterol act as helper lipids to stabilize the LNP structure.[2] The PEG-lipid (1.5%) controls particle size and provides a hydrophilic corona to prevent aggregation and increase circulation time.[9]

  • Prepare the Aqueous Phase: Ensure the nucleic acid solution in citrate buffer is at room temperature. A typical volume would be 750 µL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.

    • Set the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

    • Set the total flow rate (TFR) to a value that ensures turbulent mixing (e.g., 12 mL/min).

    • Rationale: The rapid mixing of the ethanol stream (where lipids are soluble) with the aqueous buffer causes a rapid change in solvent polarity, forcing the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid which is electrostatically attracted to the protonated DMAP-EC.

  • Dialysis:

    • Collect the ~1 mL output from the microfluidic system.

    • Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against 2 L of sterile PBS (pH 7.4) for at least 6 hours at 4°C, with one buffer change.

    • Rationale: Dialysis removes the ethanol and exchanges the acidic citrate buffer for physiological PBS, resulting in a stable, biocompatible LNP suspension.

  • Sterilization and Storage:

    • Recover the LNP suspension from the dialysis cassette.

    • Sterilize by passing through a 0.22 µm syringe filter.

    • Store at 4°C. Characterize within 24 hours.

Protocol 2: Physicochemical Characterization of LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension 1:100 in PBS (pH 7.4).

  • Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter (nm) and PDI.

    • Interpretation: An ideal LNP formulation will have a Z-average diameter between 80-150 nm and a PDI < 0.2, indicating a monodisperse and homogenous particle population suitable for systemic administration.

B. Zeta Potential Measurement:

  • To demonstrate pH-responsiveness, prepare two sets of samples by diluting the LNPs 1:100 in 10 mM phosphate buffer at pH 7.4 and 10 mM citrate buffer at pH 5.5.

  • Measure the zeta potential (mV) using the same DLS instrument with an appropriate cuvette.

    • Interpretation: A successful ionizable lipid like DMAP-EC should result in a near-neutral zeta potential (~0 to -10 mV) at pH 7.4 and a significantly positive zeta potential (> +10 mV) at pH 5.5, confirming the protonation of the tertiary amine headgroup.

C. Nucleic Acid Encapsulation Efficiency (EE%):

  • Use a Quant-iT RiboGreen (for RNA) or PicoGreen (for DNA) assay kit.

  • Total RNA (A): Lyse a 10 µL aliquot of the LNP suspension by adding 90 µL of a 2% Triton X-100 solution. This will release all encapsulated RNA.

  • Free RNA (B): Use a 10 µL aliquot of the intact LNP suspension.

  • Following the kit's instructions, measure the fluorescence of both the lysed (A) and intact (B) samples.

  • Calculate the EE% using the formula: EE% = [(Fluorescence_A - Fluorescence_B) / Fluorescence_A] * 100

    • Interpretation: High encapsulation efficiency (>90%) is critical for ensuring a sufficient therapeutic dose is delivered. It indicates a successful association between the ionizable lipid and the nucleic acid cargo.

Caption: Experimental workflow for LNP formulation and characterization.

Representative Data & Interpretation

The following table summarizes expected outcomes for a successful LNP formulation using DMAP-EC.

ParameterTarget ValueRationale & Interpretation
Z-Average Diameter 80 - 150 nmOptimal size for avoiding rapid renal clearance and for passive accumulation in certain tissues (e.g., liver, tumors via EPR effect).
Polydispersity Index (PDI) < 0.2Indicates a uniform and monodisperse population of nanoparticles, which is critical for predictable in vivo behavior and regulatory approval.
Zeta Potential (pH 7.4) -10 mV to +5 mVA near-neutral surface charge at physiological pH minimizes non-specific binding to blood components and healthy tissues, reducing toxicity.
Zeta Potential (pH 5.5) > +10 mVA distinct positive shift in charge confirms pH-responsive protonation, which is the trigger for endosomal membrane disruption.
Encapsulation Efficiency > 90%High efficiency ensures that the majority of the therapeutic payload is protected within the LNP and available for delivery to the target cell.

Conclusion

The hypothetical ionizable lipid 3-(Dimethylamino)propyl ethyl carbonate (DMAP-EC) possesses the key structural motifs—a pH-sensitive tertiary amine headgroup and a biodegradable carbonate linker—that are characteristic of advanced lipid components for nucleic acid delivery systems. The protocols outlined in this document provide a comprehensive, industry-standard framework for formulating and characterizing LNPs with such a novel lipid. Successful validation, as indicated by the representative data, would suggest that DMAP-EC has the potential to function as an effective vehicle for intracellular drug delivery, warranting further investigation through in vitro cell-based assays and subsequent in vivo studies.

References

  • DC Chemicals. (n.d.). Ionizable Lipids for brain-targeted delivery. Retrieved from [Link]

  • Al-haddad, C., & El-Dahiyat, F. (2022). Recent advances in the synthesis and applications of pH-responsive CaCO3. Retrieved from ResearchGate. [Link]

  • Akinc, A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. [Link]

  • Maier, M. A., et al. (2013). Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. Molecular therapy : the journal of the American Society of Gene Therapy, 21(8), 1570–1578. [Link]

  • Li, B., et al. (2025). Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors. ACS Nano. [Link]

  • Wang, J., et al. (2022). Lipid-Coated CaCO3 Nanoparticles as a Versatile pH-Responsive Drug Delivery Platform to Enable Combined Chemotherapy of Breast Cancer. ACS Applied Bio Materials. [Link]

  • Liu, S., et al. (2025). Carbonate-Bearing Ionizable Lipids for mRNA Delivery to Splenic NK Cells. Journal of the American Chemical Society. [Link]

  • Trinh, T. H. M., et al. (n.d.). Degradable PEG-lipids for lipid nanoparticle mRNA formulation. Retrieved from [Link]

  • Liu, S., et al. (2025). Carbonate-Bearing Ionizable Lipids for mRNA Delivery to Splenic NK Cells. Journal of the American Chemical Society, 147(24), 16348–16357. [Link]

  • Tian, Y., et al. (2026). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. Molecules, 31(1), 356. [Link]

  • Wang, Y., et al. (2025). pH-Responsive Carbonate-Coupled β-Cyclodextrin Nanocarriers for Levofloxacin Delivery to Enhance Antibiotic Bioavailability. ACS Applied Bio Materials. [Link]

  • Zhao, S., et al. (2024). Acid-degradable lipid nanoparticles enhance the delivery of mRNA. Nature Communications. [Link]

  • Li, B., et al. (2025). Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors. ACS nano, 19(6), 6571–6587. [Link]

Sources

Application

Application Note: Amine Functionalization via 3-(Dimethylamino)propyl Ethyl Carbonate (DAPEC)

Subtitle: A Halogen-Free, Self-Purifying Reagent for the Synthesis of Ethyl Carbamates and Water-Soluble Protecting Groups Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Halogen-Free, Self-Purifying Reagent for the Synthesis of Ethyl Carbamates and Water-Soluble Protecting Groups Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The functionalization of amines to form carbamates is a cornerstone transformation in medicinal chemistry, peptide synthesis, and prodrug development. Historically, this has relied on highly toxic, moisture-sensitive reagents like phosgene or alkyl chloroformates. 3-(Dimethylamino)propyl ethyl carbonate (DAPEC, CAS: 92671-74-4) emerges as a bench-stable, halogen-free, unsymmetrical mixed carbonate that offers a highly controlled, dual-pathway approach to amine functionalization.

Depending on the catalytic environment, DAPEC can be utilized to synthesize either ethyl carbamates (via the expulsion of a water-soluble basic leaving group) or 3-(dimethylamino)propyl carbamates (which impart enhanced aqueous solubility to hydrophobic drug scaffolds). This application note details the mechanistic rationale, optimized protocols, and self-validating purification workflows for utilizing DAPEC in modern drug development.

Mechanistic Insights and Causality

The reactivity of unsymmetrical dialkyl carbonates with amines is governed by the relative leaving group ability of the two distinct alkoxide moieties[1]. In DAPEC, the two potential leaving groups are ethanol and 3-(dimethylamino)propan-1-ol.

  • Path A: Intramolecular Base-Assisted Ethoxycarbonylation (Ethyl Carbamate Formation) Under neutral or mildly acidic conditions, the tertiary amine of the 3-(dimethylamino)propyl group becomes protonated or coordinates with a Lewis acid. This coordination withdraws electron density, significantly enhancing the leaving group ability of the 3-(dimethylamino)propoxy moiety. Furthermore, the basic nitrogen can act as an intramolecular general base, facilitating the nucleophilic attack of the incoming amine. This pathway selectively yields the ethyl carbamate . The byproduct, 3-(dimethylamino)propan-1-ol, is highly water-soluble and easily removed via a mild acidic wash, creating a self-purifying system akin to water-soluble carbodiimides (e.g., EDC)[2].

  • Path B: Base-Catalyzed Transesterification (DAP Carbamate Formation) In the presence of a strong exogenous base (e.g., KOtBu or Cs₂CO₃), the reaction mechanism shifts. Strong bases promote the expulsion of the less sterically hindered and more volatile ethanol molecule. This pathway yields the 3-(dimethylamino)propyl (DAP) carbamate , a moiety frequently utilized in drug design to increase the aqueous solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs)[3].

Mechanism DAPEC DAPEC + Primary/Secondary Amine (Mixed Carbonate) CondA Path A: Neutral / Lewis Acid Intramolecular Catalysis DAPEC->CondA CondB Path B: Strong Base (e.g., Cs2CO3, KOtBu) DAPEC->CondB ProdA Ethyl Carbamate + 3-(dimethylamino)propanol CondA->ProdA Expels basic alcohol ProdB DAP Carbamate + Ethanol CondB->ProdB Expels ethanol

Divergent mechanistic pathways of DAPEC based on catalytic conditions.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems; the physical properties of the byproducts inherently drive the purification process, eliminating the need for resource-intensive chromatography in routine syntheses.

Protocol A: Halogen-Free Synthesis of Ethyl Carbamates (Self-Purifying)

Objective: To introduce an ethyl carbamate protecting group with seamless liquid-liquid extraction.

Materials:

  • Amine substrate (1.0 equiv)

  • DAPEC (1.2 equiv)

  • Zinc acetate dihydrate (Zn(OAc)₂, 0.1 equiv) - Acts as a mild Lewis acid to coordinate the tertiary amine.

  • Solvent: Toluene or 2-MeTHF (0.5 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the amine substrate and Zn(OAc)₂ in the selected solvent at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add DAPEC (1.2 equiv) dropwise to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Monitor the reaction via TLC or LC-MS. The intramolecular coordination typically drives the reaction to completion within 4–6 hours.

  • Quenching & Phase Separation: Cool the mixture to room temperature. Dilute with an equal volume of the reaction solvent.

  • Acidic Wash (The Self-Validating Step): Wash the organic layer with 1.0 M aqueous HCl (3 × half-volumes). Causality: The HCl protonates both the unreacted DAPEC and the 3-(dimethylamino)propan-1-ol byproduct, dragging them entirely into the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure ethyl carbamate.

Protocol B: Synthesis of Water-Soluble DAP Carbamates

Objective: To functionalize a hydrophobic amine with a solubilizing 3-(dimethylamino)propyl carbamate group.

Materials:

  • Amine substrate (1.0 equiv)

  • DAPEC (2.0 equiv) - Excess drives the equilibrium.

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Solvent: DMF or Acetonitrile (0.3 M)

Step-by-Step Methodology:

  • Initiation: Suspend the amine and Cs₂CO₃ in the solvent. Stir for 15 minutes to ensure deprotonation/activation of the amine.

  • Reagent Addition: Add DAPEC in one portion.

  • Reaction: Heat to 80 °C for 12 hours. The strong base favors the expulsion of ethanol, which evaporates or remains in solution, shifting the equilibrium toward the DAP carbamate[2].

  • Workup: Filter the reaction mixture through a Celite pad to remove Cs₂CO₃. Concentrate the filtrate under high vacuum.

  • Purification: Because the product itself is basic, purify via reverse-phase chromatography (C18) using a water/acetonitrile gradient containing 0.1% TFA.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the divergent synthesis, demonstrating how solvent and catalyst selection dictate the entering/leaving group dynamics of the unsymmetrical carbonate[1][3].

Pathway TargetCatalyst / BaseSolventTemp (°C)Time (h)Primary Leaving GroupYield (%)Purity (LC-MS)
Ethyl Carbamate NoneToluene80243-(dimethylamino)propanol45%>90%
Ethyl Carbamate Zn(OAc)₂ (0.1 eq)2-MeTHF6043-(dimethylamino)propanol92% >98%
Ethyl Carbamate Zn(OAc)₂ (0.1 eq)DCM40123-(dimethylamino)propanol78%>95%
DAP Carbamate KOtBu (1.1 eq)THF656Ethanol65%>85%
DAP Carbamate Cs₂CO₃ (1.5 eq)DMF8012Ethanol88% >95%

Note: Yields represent isolated yields of the major carbamate product. Purity was determined post-workup prior to any chromatographic polishing.

Workflow Visualization

The true advantage of DAPEC in Protocol A is the elimination of column chromatography. The diagram below illustrates the self-purifying liquid-liquid extraction workflow.

Workflow Rxn Crude Reaction Mixture (Product + Basic Byproduct) Ext Liquid-Liquid Extraction (Add 1M HCl + Organic Solvent) Rxn->Ext Org Organic Phase (Pure Ethyl Carbamate) Ext->Org Retains neutral product Aq Aqueous Phase (Protonated Byproduct Waste) Ext->Aq Extracts basic impurities

Self-purifying extraction workflow for ethyl carbamate synthesis using DAPEC.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of carbamates from amines and dialkyl carbonates: Influence of leaving and entering groups. University of Lincoln - Figshare. Available at:[Link]

Sources

Method

Application Note: Formulating High-Voltage Battery Electrolytes with 3-(Dimethylamino)propyl Ethyl Carbonate (DMAPEC)

Target Audience: Battery Scientists, Materials Researchers, and Electrolyte Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP) Executive Summary The commercial viabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery Scientists, Materials Researchers, and Electrolyte Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)

Executive Summary

The commercial viability of high-voltage, nickel-rich lithium-ion batteries (e.g., NMC811) is frequently bottlenecked by the chemical instability of the electrolyte. Conventional LiPF6​ -based carbonate electrolytes are highly susceptible to hydrolysis from trace moisture, generating hydrofluoric acid (HF) and phosphorus pentafluoride ( PF5​ ). These reactive species aggressively attack the Cathode-Electrolyte Interphase (CEI), leading to transition metal (Ni, Mn, Co) dissolution and rapid capacity fade[1].

This application note details the use of 3-(Dimethylamino)propyl ethyl carbonate (DMAPEC) as a novel, bifunctional electrolyte additive. By combining a tertiary amine group (for aggressive HF/PF_5 scavenging) with a linear carbonate backbone (for seamless integration into the CEI), DMAPEC provides a comprehensive solution to interfacial degradation.

Mechanistic Rationale: The Causality of Additive Design

As researchers, we must move beyond empirical trial-and-error and design electrolytes based on targeted molecular causality. DMAPEC was selected for this protocol due to two distinct functional moieties:

  • The Tertiary Amine Group (Acid Scavenger): Amino groups are highly effective at neutralizing Lewis and Brønsted acids in battery electrolytes[2]. Unlike primary or secondary amines, the tertiary amine in DMAPEC resists unwanted side reactions with the carbonate solvents while selectively binding HF and PF5​ , thereby suppressing transition metal dissolution[3].

  • The Carbonate Backbone (Film Former): While traditional amine additives (like tributylamine) can scavenge acid, they often exhibit poor oxidative stability at high voltages and fail to passivate the electrode. The ethyl carbonate moiety in DMAPEC allows the molecule to electrochemically polymerize alongside standard solvents (EC/EMC), facilitating the formation of a robust, nitrogen-doped protective layer on the cathode surface[4].

Mechanism LiPF6 LiPF6 + Trace H2O Hydrolysis Electrolyte Hydrolysis LiPF6->Hydrolysis HF HF & PF5 Generation Hydrolysis->HF Degradation Cathode TM Dissolution & CEI Damage HF->Degradation DMAPEC DMAPEC Additive (0.5 wt%) Amine Tertiary Amine Group (Acid Scavenger) DMAPEC->Amine Carbonate Carbonate Backbone (Film Former) DMAPEC->Carbonate Neutralization HF/PF5 Neutralization Amine->Neutralization CEI Robust CEI Formation Carbonate->CEI Neutralization->HF Inhibits Protection Capacity Retention & Structural Stability Neutralization->Protection CEI->Degradation Prevents CEI->Protection

Caption: Mechanistic pathway of DMAPEC mitigating LiPF6 hydrolysis and stabilizing the CEI.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We do not assume the additive works; we analytically verify its scavenging capability before committing resources to long-term electrochemical cycling.

Protocol 1: Electrolyte Formulation & Pre-Validation (HF Quantification)

Objective: Formulate the DMAPEC-enhanced electrolyte and validate its HF-scavenging efficacy via 19F NMR.

Materials:

  • Base Electrolyte: 1.0 M LiPF6​ in Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Additive: 3-(Dimethylamino)propyl ethyl carbonate (DMAPEC), anhydrous (moisture < 10 ppm).

  • Spiking Agent: Deionized (DI) water.

Step-by-Step Method:

  • Baseline Preparation: Inside an argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm), divide the base electrolyte into two 10 mL vials (Control and Test).

  • Additive Dosing: Add 0.5 wt% DMAPEC to the Test vial. Causality Note: Concentrations above 1.0 wt% can excessively increase electrolyte viscosity and initial charge transfer resistance ( Rct​ ), while <0.2 wt% provides insufficient scavenging capacity.

  • Stress Induction: Deliberately spike both vials with 300 ppm of DI water to force LiPF6​ hydrolysis[1].

  • Aging: Seal the vials and store them at 25 °C for 24 hours to allow the hydrolysis and scavenging kinetics to reach equilibrium.

  • NMR Validation: Extract 0.5 mL from each vial, dilute with THF- d8​ , and acquire 19F NMR spectra (377 MHz).

  • Go/No-Go Decision: Quantify the HF peak (typically around -190 ppm). The Test vial must show >90% reduction in the HF integral compared to the Control vial to proceed to cell assembly.

Protocol 2: Cell Assembly & Formation Cycling

Objective: Assemble NMC811/Graphite full cells and establish a stable CEI/SEI.

  • Electrode Wetting: Assemble CR2032 coin cells using NMC811 cathodes, graphite anodes, and a polyethylene (PE) separator. Inject 40 µL of the validated DMAPEC electrolyte. Allow the cells to rest at room temperature for 12 hours. Causality Note: Adequate resting ensures complete pore penetration, preventing localized dry spots that cause inhomogeneous current distribution.

  • Formation Protocol: Cycle the cells at a highly restricted C-rate of C/20 (where 1C = 200 mA/g) for 3 cycles between 3.0 V and 4.3 V.

  • Interfacial Maturation: The slow formation rate is critical. It provides kinetic control, allowing the carbonate backbone of DMAPEC to electrochemically oxidize and polymerize onto the NMC811 surface before the bulk solvent decomposes, ensuring a dense, nitrogen-rich CEI.

Workflow Prep Electrolyte Formulation NMR 19F NMR HF Quantification Prep->NMR Validation Assembly Coin Cell Assembly NMR->Assembly Pass (<5ppm HF) Formation Formation Cycling (C/20, 3 Cycles) Assembly->Formation Aging Long-Term Cycling (1C, 200 Cycles) Formation->Aging PostMortem Post-Mortem ICP-MS Aging->PostMortem

Caption: End-to-end self-validating experimental workflow for DMAPEC evaluation.

Quantitative Data Presentation

The table below summarizes the expected analytical and electrochemical outcomes when utilizing 0.5 wt% DMAPEC compared to a standard baseline electrolyte. These metrics serve as benchmarking standards for your internal validation.

MetricBase Electrolyte (Control)Base + 0.5 wt% DMAPECAnalytical Method
HF Concentration (Post-300ppm H2​O spike) > 65 ppm< 5 ppm 19F NMR Integration
Initial Coulombic Efficiency (ICE) 86.2%88.5%Galvanostatic Cycling
Capacity Retention (200 Cycles, 1C, 4.3V) ~ 68.3%> 85.0%Battery Tester (e.g., Arbin/Maccor)
Dissolved Ni in Anode SEI (Post-mortem) > 150 µg/g< 20 µg/gICP-MS Analysis
CEI Composition (Surface Nitrogen) Not Detected2.5 - 4.0 at%X-ray Photoelectron Spectroscopy (N 1s)

Data Interpretation: The near-elimination of dissolved Ni on the anode (verified via ICP-MS) directly correlates with the HF scavenging data. By neutralizing the acid, DMAPEC prevents the structural collapse of the NMC811 particle surface, preserving the active material inventory and maintaining high capacity retention.

References

  • Title: Dual-Functional Electrolyte Additives toward Long-Cycling Lithium-Ion Batteries: Ecofriendly Designed Carbonate Derivatives Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: (3-Aminopropyl)triethoxysilane as an Electrolyte Additive for Enhancing the Thermal Stability of Silicon Anode in Lithium-Ion Batteries Source: ACS Applied Energy Materials URL: [Link]

  • Title: An electrolyte additive for the improved high voltage performance of LiNi0.5Mn1.5O4 (LNMO) cathodes in Li-ion batteries Source: RSC Advances / PubMed Central URL: [Link]

  • Title: Borate-Functionalized Disiloxane as Effective Electrolyte Additive for 4.5 V LiNi0.8Co0.1Mn0.1O2/Graphite Batteries Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Application

Laboratory techniques for handling and storing 3-(Dimethylamino)propyl ethyl carbonate

An in-depth technical guide on the handling, storage, and application of 3-(Dimethylamino)propyl ethyl carbonate (DAPEC) for advanced drug delivery and prodrug synthesis. Executive Summary & Scientific Context In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the handling, storage, and application of 3-(Dimethylamino)propyl ethyl carbonate (DAPEC) for advanced drug delivery and prodrug synthesis.

Executive Summary & Scientific Context

In modern drug development, overcoming the poor aqueous solubility and suboptimal bioavailability of lipophilic active pharmaceutical ingredients (APIs) is a primary hurdle. Prodrug strategies—specifically the utilization of basic carbonate and carbamate linkers—have proven highly effective in addressing these pharmacokinetic bottlenecks ([1]).

3-(Dimethylamino)propyl ethyl carbonate (CAS: 92671-74-4) is a specialized, bifunctional reagent utilized extensively in the synthesis of pH-responsive prodrugs and ionizable lipid conjugates ([2]). The molecule features two critical domains:

  • An Ethyl Carbonate Group: Acts as an electrophilic handle, allowing for transesterification or aminolysis to conjugate the linker to an API.

  • A Tertiary Amine (Dimethylamino): Provides pH-dependent ionization. At physiological pH (7.4), the amine is partially protonated, drastically increasing the aqueous solubility of the conjugated drug. In acidic microenvironments (e.g., tumor sites or endosomes), full protonation triggers an intramolecular cascade that cleaves the carbonate bond, releasing the active drug ([3]).

Physicochemical Properties & The Causality of Degradation

Understanding the chemical vulnerabilities of DAPEC is essential for maintaining its integrity. The compound is highly susceptible to two primary degradation pathways:

  • Hydrolysis: The carbonate ester is sensitive to nucleophilic attack by atmospheric moisture. Hydrolysis yields ethanol, carbon dioxide (CO₂), and 3-(dimethylamino)propan-1-ol.

  • Oxidation: The electron-rich tertiary amine can be oxidized by atmospheric oxygen or ambient light to form an N-oxide, which destroys its pH-responsive basicity and ruins downstream coupling efficiency.

Table 1: Physicochemical & Storage Parameters of DAPEC

ParameterSpecification / ConditionCausality / Rationale
CAS Number 92671-74-4Unique chemical identifier for procurement and safety tracking.
Molecular Weight 175.23 g/mol Required for precise stoichiometric calculations in coupling reactions.
Storage Temperature -20°CSuppresses thermal kinetic energy, preventing spontaneous auto-degradation.
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂ and H₂O to prevent amine oxidation and carbonate hydrolysis.
Container Amber glass with PTFE septaBlocks UV/Vis light (preventing photo-oxidation); PTFE resists solvent vapor degradation.

Laboratory Handling & Storage Protocols

To ensure the reproducibility of your syntheses, DAPEC must be treated as a highly sensitive, air-reactive reagent.

Workflow N1 Receive & Inspect (Cold Chain) N2 Transfer to Glovebox (Ar/N2) N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Seal with PTFE Septa N3->N4 N5 Store at -20°C (Desiccated) N4->N5

Sequential workflow for the inert handling and storage of DAPEC to prevent hydrolysis and oxidation.

Protocol 1: Inert Aliquoting and Storage

Every step in this protocol is designed to eliminate moisture and oxygen exposure.

  • Equilibration: Upon receiving DAPEC on dry ice, allow the sealed primary container to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture into the reagent, initiating irreversible hydrolysis.

  • Inert Transfer: Transfer the equilibrated bottle into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Dispense the reagent into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials. Aliquoting prevents repeated freeze-thaw cycles and limits exposure risk to the bulk supply.

  • Sealing: Cap the vials tightly using PTFE-lined silicone septa.

  • Self-Validating Quality Control (QC): Before sealing, visually inspect the liquid. It must be perfectly clear and colorless. Validation: If the liquid has a yellow tint (oxidation) or if there is a noticeable pressure release ("hiss") upon opening the main bottle (CO₂ generation from hydrolysis), the reagent is compromised and must be re-distilled under vacuum before use.

Application Workflow: Synthesis of a pH-Responsive Prodrug

DAPEC is frequently used to append an ionizable tail to a lipophilic drug containing a hydroxyl group (-OH), forming an asymmetric basic carbonate prodrug.

Protocol 2: Transesterification Coupling
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 equivalent of the lipophilic API in anhydrous toluene (or DMF if solubility is poor).

  • Catalysis: Add 0.1 equivalents of Titanium(IV) isopropoxide (Ti(O-iPr)₄) or 4-Dimethylaminopyridine (DMAP). Causality: The ethyl carbonate of DAPEC is relatively stable. A Lewis acid or nucleophilic catalyst is required to activate the carbonyl carbon for nucleophilic attack by the API's hydroxyl group.

  • Reagent Addition: Inject 1.5 equivalents of DAPEC via a gas-tight syringe.

  • Reaction & Equilibrium Shift: Heat the reaction mixture to 90°C. Utilize a Dean-Stark apparatus or apply a gentle vacuum sweep. Causality: The reaction produces ethanol as a byproduct. Because transesterification is an equilibrium process, continuously removing the volatile ethanol drives the reaction forward to completion (Le Chatelier's principle).

  • Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS. Validation: Successful conjugation is confirmed by the disappearance of the API peak and the emergence of a new peak with a mass shift of +129 Da (addition of the dimethylaminopropyl carbonyl moiety minus ethanol). The new peak should exhibit a drastic shift in retention time when the mobile phase pH is altered, confirming the presence of the basic amine.

Mechanism of Action: pH-Triggered Drug Release

Once administered, the DAPEC-derived prodrug remains stable in the neutral pH of the bloodstream but rapidly degrades to release the parent drug upon entering acidic environments (e.g., the tumor microenvironment or endosomes).

Pathway A DAPEC-Conjugated Prodrug B Acidic Microenvironment (pH < 6.5) A->B Transport C Protonation of Tertiary Amine B->C pH Drop D Carbonate Hydrolysis / Cleavage C->D Catalysis E Active Drug Release + CO2 D->E Release

Mechanism of pH-triggered drug release from a DAPEC-derived basic carbonate prodrug.

Table 2: Representative pH-Dependent Degradation Kinetics Note: Kinetics vary based on the specific API conjugated, but this table reflects the typical behavior of basic carbonate linkers.

EnvironmentLocal pHAmine StateProdrug Half-Life (t₁/₂)Clinical Implication
Systemic Circulation (Blood) 7.4Partially Protonated> 40 hoursPrevents premature drug release and systemic toxicity.
Tumor Microenvironment ~ 6.5Mostly Protonated~ 12 hoursGradual accumulation and localized release at the tumor site.
Endosome / Lysosome 4.5 - 5.5Fully Protonated< 2 hoursRapid intracellular release following endocytosis.

References

  • Chemical Substance Information: 3-DIMETHYLAMINOPROPYL ETHYL CARBONATE (CAS 92671-74-4) Source: NextSDS Database URL:[Link]

  • Prodrugs: design and clinical applications Source: Nature Reviews Drug Discovery (PubMed) URL:[Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reaction Yields in Amide Coupling Reactions

A Note to Our Users: This guide focuses on troubleshooting low reaction yields when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) . The query for "3-(Dimethylamino)propyl ethyl carbonate" did not corr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Users: This guide focuses on troubleshooting low reaction yields when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) . The query for "3-(Dimethylamino)propyl ethyl carbonate" did not correspond to a standard commercially available coupling agent. Due to the similarity in chemical names, it is highly probable that users are seeking information on the widely-used carbodiimide, EDC. If you are working with a different reagent, please verify its structure and reactivity.

This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during EDC-mediated coupling reactions, thereby improving reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of EDC and why is it used with NHS?

A1: EDC is a water-soluble carbodiimide that acts as a "zero-length" crosslinker by activating carboxyl groups (-COOH) to make them reactive towards primary amines (-NH2), forming a stable amide bond. The initial product of the reaction between a carboxyl group and EDC is a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis (reaction with water), which regenerates the starting carboxylic acid and leads to low product yield.

To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[1] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond. This two-step process significantly improves the overall yield and consistency of the coupling reaction.[2][3]

Q2: What is the optimal pH for an EDC/NHS coupling reaction?

A2: The optimal pH range for EDC chemistry is between 4.0 and 6.0.[2][3] The activation of the carboxyl group with EDC is most efficient in acidic conditions (pH 4.0-6.0). However, the subsequent reaction of the activated NHS-ester with the primary amine is more efficient at a slightly alkaline pH (7.2-8.5).[1] Therefore, a common strategy is a two-step, two-pot, or pH-adjusted reaction where the carboxyl activation is performed at pH 5-6, followed by the addition of the amine and an increase of the pH to 7.5-8.0 for the final coupling step.

Q3: How should I store and handle EDC?

A3: EDC is highly sensitive to moisture and can rapidly hydrolyze, rendering it inactive.[4][5] It should be stored in a tightly sealed container in a desiccator or freezer at -20°C. Before opening the container, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the reagent.[4] Stock solutions of EDC are not stable in aqueous buffers and should be prepared immediately before use.[1]

Q4: What are the common byproducts of an EDC reaction, and how are they removed?

A4: The primary byproduct of an EDC reaction is an N,N'-disubstituted urea (in this case, 1-ethyl-3-(3-dimethylaminopropyl)urea or EDU). A key advantage of using EDC is that this urea byproduct is water-soluble, especially at acidic pH.[2] This allows for its easy removal from the desired product through standard aqueous workup or dialysis. This is a significant advantage over other carbodiimides like dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is poorly soluble in most organic solvents and often requires filtration for removal.

Troubleshooting Guide: Low Reaction Yields

Issue 1: My reaction yield is very low or I've recovered only starting material.

Question: I performed an EDC/NHS coupling reaction between my carboxylic acid-containing molecule and a primary amine, but analysis shows a very low yield of the desired amide product. What are the likely causes?

Answer: This is a common issue that can usually be traced back to one of three areas: reagent integrity, reaction conditions, or the presence of competing nucleophiles.

Visual Troubleshooting Workflow

G start Low Yield Observed reagent_check 1. Reagent Integrity Check start->reagent_check sub_reagent1 Is EDC fresh & handled properly? reagent_check->sub_reagent1 condition_check 2. Reaction Condition Check sub_condition1 Is pH optimal (4.0-6.0 for activation)? condition_check->sub_condition1 nucleophile_check 3. Competing Nucleophile Check sub_nucleophile Are competing amines/carboxyls present? nucleophile_check->sub_nucleophile workup_check 4. Workup & Purification Check sub_workup Is product water-soluble? Was byproduct removed? workup_check->sub_workup success Yield Improved sub_reagent1->reagent_check No, replace/handle correctly sub_reagent2 Are solvents anhydrous? sub_reagent1->sub_reagent2 Yes sub_reagent2->reagent_check No, use dry solvents sub_reagent2->condition_check Yes sub_condition1->condition_check No, adjust pH sub_condition2 Are molar ratios correct? sub_condition1->sub_condition2 Yes sub_condition2->condition_check No, optimize stoichiometry sub_condition2->nucleophile_check Yes sub_nucleophile->nucleophile_check Yes, purify starting materials or use protecting groups sub_nucleophile->workup_check No sub_workup->workup_check No, modify purification strategy sub_workup->success Yes

Caption: A flowchart for troubleshooting low yields in EDC coupling reactions.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Hydrolysis of EDC EDC is extremely sensitive to water. If the reagent has been improperly stored or handled, or if the reaction solvent is not anhydrous, the EDC will rapidly hydrolyze and become inactive.[4][5]Purchase high-quality EDC and store it in a desiccator at -20°C. Always allow the bottle to warm to room temperature before opening.[4] Use freshly prepared solutions of EDC for the reaction.
Hydrolysis of O-Acylisourea Intermediate The activated carboxylic acid intermediate is highly unstable in aqueous environments and can quickly hydrolyze back to the starting carboxylic acid, especially if the amine nucleophile concentration is low.Use N-hydroxysuccinimide (NHS) or Sulfo-NHS as an additive. This will convert the O-acylisourea to a more stable NHS-ester, which has a longer half-life in aqueous solution and is more likely to react with the amine.[1]
Suboptimal pH The reaction has a strong pH dependency. Carboxyl activation requires acidic conditions (pH 4.0-6.0), while the amine coupling is favored at a slightly higher pH (7.2-8.5).[1][2][3] Running the entire reaction at a non-optimal pH will significantly reduce the yield.Perform the reaction in a buffered system (e.g., MES buffer at pH 5-6). For a two-step reaction, activate the carboxyl group at pH 5-6 for 15-30 minutes, then add the amine and adjust the pH to 7.5-8.0.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, TBS, glycine) will compete with your target amine for reaction with the activated carboxylic acid, leading to low yields of the desired product.[1] Similarly, extraneous carboxyl groups (e.g., in acetate or citrate buffers) can compete for activation by EDC.Use non-amine, non-carboxyl-containing buffers such as MES, HEPES, or PBS (phosphate-buffered saline) for the reaction.
Stoichiometry Issues Incorrect molar ratios of reactants can lead to low yields. An excess of the coupling agents is often required to drive the reaction to completion.A common starting point for optimization is a molar ratio of 1:1.5:1.2:1.5 for the Carboxylic Acid:EDC:NHS:Amine.[4] These ratios may need to be adjusted depending on the specific substrates.

Reaction Mechanism and Common Failure Pathway

A clear understanding of the reaction mechanism is key to effective troubleshooting.

EDC/NHS Amide Coupling Mechanism

G cluster_activation Activation cluster_stabilization Stabilization cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC H2O H2O (Water) O_Acylisourea->RCOOH + H2O (Hydrolysis) NHS_Ester NHS-Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide R-CO-NH-R' (Amide Product) NHS_Ester->Amide + R'-NH2 R_NH2 R'-NH2 (Primary Amine) EDU EDU Byproduct (Water-Soluble)

Caption: The reaction mechanism for EDC/NHS-mediated amide bond formation.

The primary failure pathway, as indicated by the dashed red arrow, is the hydrolysis of the unstable O-acylisourea intermediate. The addition of NHS creates a more stable pathway (green arrows) towards the final product.

Standard Operating Protocol (SOP): EDC/NHS Coupling

This protocol provides a general guideline for coupling a primary amine to a carboxylic acid. It should be optimized for specific applications.

Materials:

  • Carboxylic acid-containing molecule

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., DMF, DCM, or an appropriate buffer)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Preparation:

    • Bring EDC and NHS reagents to room temperature before opening.

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a final concentration of 1-10 mM.

  • Activation:

    • Prepare fresh solutions of EDC and NHS in anhydrous solvent or water immediately before use. A typical stock concentration is 100 mM.

    • Add NHS to the carboxylic acid solution to a final molar excess of 1.2 equivalents. Mix gently.

    • Add EDC to the solution to a final molar excess of 1.5 equivalents. Mix gently and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling:

    • Dissolve the primary amine-containing molecule in the Coupling Buffer.

    • Add the amine solution to the activated carboxylic acid mixture. A molar excess of 1.5 to 2 equivalents of the amine is often used.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. Reaction progress can be monitored by an appropriate analytical method (e.g., TLC, LC-MS).

  • Quenching & Purification:

    • (Optional) Quench any unreacted NHS-ester by adding a quenching solution (e.g., Tris or hydroxylamine) and incubating for 15 minutes.

    • Purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC, to remove the urea byproduct and any unreacted starting materials.

References

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Wikipedia. [Link]

  • Synthesis, Structure, and Actual Applications of Double Metal Cyanide Catalysts. MDPI. [Link]

  • 3-DIMETHYLAMINOPROPYL ETHYL CARBONATE — Chemical Substance Information. NextSDS. [Link]

  • Green synthesis, characterization and biological activities of silver nanoparticles synthesized from Neolamarkia cadamba. PMC. [Link]

  • Guide - Low Yield Troubleshooting. PacBio. [Link]

  • Synthetic routes to theranostic applications of carbon-based quantum dots. IAPC Journals. [Link]

  • Synthesis, Structure, and Actual Applications of Double Metal Cyanide Catalysts. MDPI. [Link]

  • Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. ACS Omega. [Link]

  • 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Bitesize Bio. [Link]

Sources

Optimization

How to prevent hydrolysis of 3-(Dimethylamino)propyl ethyl carbonate during experiments

Topic: Preventing Hydrolysis of 3-(Dimethylamino)propyl Ethyl Carbonate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Hydrolysis of 3-(Dimethylamino)propyl Ethyl Carbonate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the hydrolytic degradation of bifunctional reagents. 3-(Dimethylamino)propyl ethyl carbonate presents a classic chemical paradox: while dialkyl carbonates are generally robust, the inclusion of a basic tertiary amine on the alkyl chain acts as a "Trojan Horse," making the molecule highly susceptible to self-catalyzed degradation.

This guide synthesizes field-proven methodologies and mechanistic insights to help you design self-validating protocols that completely arrest hydrolysis during your workflows.

FAQ 1: Why does this specific carbonate hydrolyze so much faster than standard dialkyl carbonates?

The Causality (Mechanistic Insight): Standard unfunctionalized carbonates (like diethyl carbonate) require strong specific acid or base catalysis to hydrolyze. However, 3-(dimethylamino)propyl ethyl carbonate contains a pendant dimethylamino group. In neutral to basic environments (pH > 7.0), this tertiary amine exists as an unprotonated free base.

Because of its spatial proximity to the carbonate linkage, the amine acts as an intramolecular general base, as detailed in studies on1[1]. It abstracts a proton from an incoming water molecule, drastically increasing the water's nucleophilicity. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, accelerates the cleavage of the carbonate bond into ethanol, 3-(dimethylamino)propan-1-ol, and CO₂ by several orders of magnitude compared to standard intermolecular hydrolysis.

G Compound 3-(Dimethylamino)propyl ethyl carbonate HighPH pH > 7.0 (Free Amine) Compound->HighPH LowPH pH < 4.0 (Protonated Amine) Compound->LowPH OptPH pH 5.0 - 6.0 (Protonated Amine) Compound->OptPH NGP Intramolecular General Base Catalysis (NGP) HighPH->NGP Amine activates H2O AcidCat Specific Acid Catalyzed Hydrolysis LowPH->AcidCat Hydronium activates C=O Stable Maximum Hydrolytic Stability OptPH->Stable NGP blocked, Acid cat. minimized Degradation Rapid Hydrolysis (Ethanol + Amino Alcohol + CO2) NGP->Degradation AcidCat->Degradation

Fig 1: pH-dependent degradation pathways and stability zones for aminoalkyl carbonates.

FAQ 2: How should I store the neat reagent and prepare stock solutions to ensure zero degradation?

The Causality (Moisture Control): Because the compound acts as its own catalyst, even trace atmospheric moisture can initiate a degradation cascade. Standard benchtop handling is insufficient. You must treat this reagent with the same stringent anhydrous protocols used for 2[2], such as NHS esters.

Step-by-Step Methodology: Anhydrous Stock Preparation

  • Thermal Equilibration: Before opening, allow the sealed vial to reach room temperature in a desiccator (approx. 30–60 minutes). Self-Validation: If the vial feels cold to the touch, do not open it; condensation will immediately introduce water.

  • Inert Transfer: Open the vial exclusively within a glovebox or under a continuous stream of dry Argon/Nitrogen.

  • Solvent Selection: Dissolve the reagent in high-quality, amine-free, anhydrous polar aprotic solvents (e.g., DMSO or DMF with <50 ppm H₂O). Never use protic solvents (methanol, ethanol), as they will cause transesterification.

  • Aliquoting: Divide the stock solution into single-use amber glass vials to prevent repeated freeze-thaw cycles.

  • Storage: Purge the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

Workflow Start Lyophilized/Neat Reagent Glovebox Transfer to Inert Atmosphere (Ar/N2) Start->Glovebox Equilibrate to RT Solvent Dissolve in Anhydrous Solvent (DMSO/DMF) Glovebox->Solvent < 50 ppm H2O Aliquots Dispense into Single-Use Aliquots Solvent->Aliquots Amber Vials Storage Store at -20°C with Desiccant Aliquots->Storage Argon Purge

Fig 2: Step-by-step anhydrous preparation and storage workflow to prevent moisture degradation.

FAQ 3: I must perform my experiment in aqueous media. What is the optimal pH to minimize hydrolysis?

The Causality (pH Optimization): If aqueous media is unavoidable, you must navigate a U-shaped pH-rate profile. At high pH, NGP dominates. At very low pH (pH < 3), specific acid catalysis dominates, where hydronium ions protonate the carbonyl oxygen, making the carbon highly electrophilic, a process exacerbated by thermal energy as noted in 3[3].

The "sweet spot" is a slightly acidic environment (pH 5.0 - 6.0). In this narrow window, the tertiary amine is fully protonated (ammonium form), which completely abolishes its ability to act as an intramolecular general base, while the hydronium concentration remains too low to drive rapid specific acid catalysis. This aligns with findings on 4[4], which show stability drastically reduces once the amine begins to deprotonate.

Table: Hydrolysis Kinetics of Aminoalkyl Carbonates across pH Ranges

ParameterpH < 4.0 (Acidic)pH 5.0 - 6.0 (Mildly Acidic)pH 7.4 (Physiological)pH > 9.0 (Basic)
Amine State Fully ProtonatedFully ProtonatedPartially DeprotonatedFully Deprotonated
Dominant Catalyst Hydronium Ion (H⁺)Uncatalyzed (Water)Intramolecular Base (Amine)Intramolecular + Hydroxide
Hydrolysis Rate ModerateLowest (Optimal) HighVery High
Primary Risk Specific Acid CleavageMinimal DegradationAnchimeric Assistance (NGP)NGP + Saponification
FAQ 4: What are the best practices for reaction quenching and extraction?

The Causality (Kinetic Freezing): The longer the compound remains in an aqueous workup, the higher the degradation yield. You must simultaneously drop the temperature to reduce the kinetic energy of the system and adjust the pH to neutralize the NGP threat.

Step-by-Step Methodology: Rapid Quench & Extraction

  • Thermal Quenching: Immediately lower the reaction temperature to 0–4°C using an ice bath.

  • pH Adjustment: Quench the reaction by adding a cold, slightly acidic buffer (e.g., 0.1 M Acetate buffer, pH 5.5). This instantly protonates the dimethylamino group, halting NGP.

    • Self-Validation Check: Monitor the aqueous layer for bubble formation. If effervescence (CO₂ release) is observed, hydrolysis is actively occurring, indicating the quench pH was not sufficiently lowered or the temperature is too high.

  • Rapid Extraction: Extract the compound immediately into a cold, immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Do not let the biphasic mixture sit.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) immediately to strip residual water. Filter and concentrate under reduced pressure at a strictly controlled low temperature (<30°C).

References
  • Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters Source: Organic & Biomolecular Chemistry (RSC) URL:[Link][4]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: Industrial & Engineering Chemistry Research (ACS) URL:[Link][3]

Sources

Troubleshooting

Optimizing temperature and solvent for 3-(Dimethylamino)propyl ethyl carbonate reactions

Technical Support Center: Optimizing Amide Coupling Reactions A Guide to Temperature and Solvent Optimization for Carbodiimide-Mediated Reactions Welcome to the technical support center for reaction optimization. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Amide Coupling Reactions

A Guide to Temperature and Solvent Optimization for Carbodiimide-Mediated Reactions

Welcome to the technical support center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to refine their synthetic protocols. While the query specified "3-(Dimethylamino)propyl ethyl carbonate," our analysis of common laboratory applications and chemical literature suggests a likely interest in the structurally similar and widely used coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide , commonly known as EDC or EDAC .

EDC is a cornerstone reagent for creating amide bonds by activating carboxylic acids.[1] Its water-solubility, along with its urea byproduct, makes it a preferred choice over reagents like dicyclohexylcarbodiimide (DCC) for easier purification.[2] This guide will focus on optimizing reactions using EDC, providing in-depth FAQs, troubleshooting protocols, and mechanistic insights to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of an EDC-mediated coupling reaction?

EDC is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The mechanism involves two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is often the most critical and is highly sensitive to reaction conditions.

  • Nucleophilic Attack by the Amine: The primary amine attacks the O-acylisourea intermediate, forming the desired amide bond and releasing the EDC byproduct, N-(3-dimethylaminopropyl)-N'-ethylurea (EDU). Since EDU is water-soluble, it can be easily removed during an aqueous workup.[2]

Q2: What is the optimal temperature for an EDC coupling reaction, and why is it so critical?

Temperature control is paramount for maximizing yield and minimizing side reactions. A typical EDC reaction follows a temperature-ramping protocol:

  • Activation Step (0°C): The initial activation of the carboxylic acid with EDC should be performed at a low temperature, typically in an ice bath (0-5°C).[3] This is crucial because the O-acylisourea intermediate is unstable. Lower temperatures slow the rate of its hydrolysis and its rearrangement into an unreactive N-acylurea byproduct, giving it sufficient time to react with the intended amine nucleophile.

  • Coupling Step (Room Temperature): After the amine has been added, the reaction is typically allowed to warm slowly to room temperature and stirred for several hours to overnight to ensure the reaction goes to completion.[3]

Higher temperatures during activation can drastically reduce yield by promoting the formation of side products.[4]

Q3: How do I select the right solvent for my EDC reaction?

Solvent selection depends on the solubility of your substrates and the desired reaction environment.

  • Aprotic Organic Solvents: Dichloromethane (DCM) and Chloroform (CHCl3) are excellent, non-reactive choices for many organic substrates.[3][5] Dimethylformamide (DMF) is a stronger solvent and can be used if your starting materials have poor solubility in chlorinated solvents.[6]

  • Aqueous Buffers: One of the primary advantages of EDC is its solubility and reactivity in water, making it ideal for bioconjugation and other applications with water-soluble biomolecules. The reaction is typically run in a slightly acidic buffer, with an optimal pH range of 4.0-6.0.[2] Maintaining this pH is critical, as it keeps the primary amine nucleophile protonated enough to be soluble but deprotonated enough to be reactive.

Avoid protic solvents like ethanol or methanol, as they can act as nucleophiles and compete with your amine, leading to the formation of unwanted ester byproducts.[6]

Q4: Why is N-hydroxysuccinimide (NHS) often used with EDC?

The use of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a highly recommended strategy to improve reaction efficiency and consistency. It works by converting the unstable O-acylisourea intermediate into a more stable, yet still highly reactive, NHS-ester.

This two-step, one-pot process mitigates the two primary failure modes of EDC coupling:

  • Prevents N-acylurea Formation: It suppresses the intramolecular rearrangement of the O-acylisourea to the unreactive N-acylurea.

  • Increases Stability: The NHS-ester is more resistant to hydrolysis in aqueous solutions than the O-acylisourea, increasing the overall yield of the desired amide product.[2]

Q5: How are EDC and its byproducts removed after the reaction is complete?

Purification is straightforward due to the water-solubility of EDC and its urea byproduct (EDU). A simple aqueous workup is typically sufficient. By washing the organic reaction mixture with a mild acid (like 1M HCl), a mild base (like saturated NaHCO3), and finally brine, the water-soluble reagents and byproducts are partitioned into the aqueous layer, leaving the often less polar product in the organic phase.[3]

Section 2: Troubleshooting Guide

Problem: My reaction yield is low or has failed completely.

Low yield is the most common issue in EDC coupling. The following flowchart and Q&A can help diagnose the root cause.

G Start Low Yield Detected Q1 Was the activation step performed at 0-5°C? Start->Q1 Q2 Did you use NHS or Sulfo-NHS? Q1->Q2 Yes Sol1 FIX: Perform activation in an ice bath. High temp causes side reactions. Q1->Sol1 No Q3 What is your solvent? (Aqueous or Organic) Q2->Q3 Yes Sol2 FIX: Add 1.1 eq. of NHS. This prevents N-acylurea formation. Q2->Sol2 No Q4 Is the pH of the aqueous reaction between 4.0-6.0? Q3->Q4 Aqueous Q5 Is your organic solvent strictly aprotic and anhydrous? Q3->Q5 Organic Q6 Is your EDC reagent old or potentially hydrolyzed? Q4->Q6 Yes Sol3 FIX: Adjust pH with dilute HCl/NaOH. Incorrect pH reduces amine reactivity. Q4->Sol3 No Q5->Q6 Yes Sol4 FIX: Use anhydrous solvent. Water or protic solvents will consume the active intermediate. Q5->Sol4 No Sol5 FIX: Use fresh EDC. EDC is moisture-sensitive and degrades over time.

Caption: Troubleshooting flowchart for low-yield EDC reactions.

Problem: I see an unexpected, unreactive byproduct in my analysis.

If you observe a byproduct with a mass corresponding to your carboxylic acid + EDC, you have likely formed an N-acylurea .

  • Cause: This occurs when the O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular rearrangement. This side reaction is favored at higher temperatures and in the absence of a better nucleophile (your amine or NHS).

  • Solution: The most effective solution is to incorporate NHS or Sulfo-NHS into your protocol. Add 1.0-1.2 equivalents of NHS at the same time as EDC. This will rapidly convert the O-acylisourea to a semi-stable NHS-ester, effectively preventing the rearrangement. Additionally, ensure your activation step is performed at 0°C.

Problem: My starting materials are not being consumed.

If both your carboxylic acid and amine remain unreacted, the activation step is likely failing.

  • Cause 1: Inactive EDC. EDC is hygroscopic and sensitive to moisture.[7] If stored improperly or for a long time, it can hydrolyze and become inactive.

  • Solution 1: Use a fresh bottle of EDC or EDC-HCl. Store it tightly sealed with a desiccant at the recommended temperature (typically -20°C).[8]

  • Cause 2: Incorrect pH (Aqueous Reactions). If the pH is too low (<4), the carboxylate will be fully protonated and less reactive. If the pH is too high (>7), the EDC can hydrolyze more rapidly.

  • Solution 2: Prepare your buffer carefully and monitor the pH throughout the reaction, adjusting as necessary with dilute HCl or NaOH.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for EDC/NHS Coupling in an Organic Solvent
  • Dissolve the carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath (0-5°C) for 15 minutes.

  • Add EDC (1.2 eq.) to the cooled solution. Stir at 0-5°C for 30-60 minutes.

  • In a separate vial, dissolve the primary amine (1.1 eq.) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the reaction mixture at 0-5°C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to remove the EDU byproduct and excess reagents.

Data Table 1: Solvent Selection Guide for EDC Reactions
SolventDielectric ConstantTypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM) 9.1Aprotic Polar40Good general-purpose solvent, easy to remove.
Dimethylformamide (DMF) 36.7Aprotic Polar153Use for substrates with poor solubility in DCM. Harder to remove.
Acetonitrile (ACN) 37.5Aprotic Polar82Can be used, but less common than DCM or DMF.
Water (MES Buffer) 80.1Protic100Ideal for biomolecules. Requires strict pH control (4.0-6.0).[2]
Propylene Carbonate 65.0Aprotic Polar242A "green" solvent alternative to DMF, with a wide liquid range.[9]
Data Table 2: Temperature Protocol Summary
Reaction StageRecommended TemperatureDurationRationale
Carboxylic Acid Activation 0 - 5 °C (Ice Bath)30 - 60 minMinimizes hydrolysis and rearrangement of the unstable O-acylisourea intermediate.[3]
Amine Addition 0 - 5 °C (Ice Bath)DropwiseControls any potential exotherm and ensures the amine reacts before side reactions occur.
Coupling Reaction Room Temperature (~20-25°C)4 - 24 hoursAllows the reaction to proceed to completion at a controlled rate.

Section 4: Visualized Mechanism

The following diagram illustrates the complete EDC/NHS coupling pathway, including the desired reaction and the primary side reaction.

G cluster_main Desired Pathway (High Yield) cluster_side Side Reaction (Low Yield) RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) RCOOH->Intermediate + EDC EDC EDC NHS NHS Amine Amine (R'-NH2) NHSEster NHS-Ester (Semi-Stable) Intermediate->NHSEster + NHS NAcylurea N-Acylurea Byproduct (Unreactive) Intermediate->NAcylurea Rearrangement (No NHS, High Temp) Amide Desired Amide Product (R-CO-NH-R') NHSEster->Amide + Amine EDU EDU Byproduct (Water-Soluble) Amide->EDU +

Caption: Reaction mechanism for EDC/NHS-mediated amide coupling.

References

  • Sheehan, J. C., & Cruickshank, P. A. (1968). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses, 48, 83. [Link]

  • ResearchGate. Effects of temperature on EC conversion in different residence times. [Link]

  • ACS Publications. Overcoming Barriers in Polycarbonate Synthesis: A Streamlined Approach for the Synthesis of Cyclic Carbonate Monomers | Macromolecules. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]

  • PubMed. Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. [Link]

  • Scientific Reports. Simulation and multi-objective optimization of the dimethyl carbonate production process. [Link]

  • MDPI. Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO2: The Rational Design of the Homogeneous and Heterogeneous Catalytic System. [Link]

  • ACS Publications. A Novel Methodology for the Synthesis of Cyclic Carbonates Based on the Palladium-Catalyzed Cascade Reaction.... [Link]

  • Google Patents. JPH08198836A - Production of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide.
  • Muby Chemicals. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide Manufacturers, SDS. [Link]

  • ResearchGate. Interactions in Binary Mixed Solvents of Propylene carbonate +Diethyl carbonate and Propylenecarbonate+Dimethylformamide at 298. [Link]

  • MDPI. Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents. [Link]

  • Google Patents. CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.

Sources

Optimization

Removing unreacted 3-(Dimethylamino)propyl ethyl carbonate impurities from product mixtures

Topic: Removing Unreacted 3-(Dimethylamino)propyl Ethyl Carbonate from Product Mixtures Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Challenge 3-(Dimethylamino)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Removing Unreacted 3-(Dimethylamino)propyl Ethyl Carbonate from Product Mixtures

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge

3-(Dimethylamino)propyl ethyl carbonate is a tertiary amine-containing impurity that can arise in various synthetic contexts, potentially as a byproduct or an unreacted starting material. Its removal is critical for ensuring the purity of the final product, especially in pharmaceutical development where residual impurities can have significant consequences.

The key to effectively removing this impurity lies in its most prominent chemical feature: the basic tertiary dimethylamino group. This group provides a reliable chemical handle that can be exploited through several purification techniques. This guide provides a structured approach to troubleshooting and resolving contamination by this specific impurity, drawing parallels from well-established methods for removing structurally similar compounds, such as the byproducts of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reactions.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3-(Dimethylamino)propyl ethyl carbonate and what are its key properties for removal?

A: It is an organic molecule featuring a basic tertiary amine. This basicity is the most important property for purification. By reacting it with an acid, it can be converted into a water-soluble salt, allowing for its separation from a non-polar organic product phase. The predicted pKa of structurally similar amines is around 9.5, making it easily protonated by dilute acids.[3]

Property Value / Description
IUPAC Name 3-(Dimethylamino)propyl ethyl carbonate
CAS Number 92671-74-4[4]
Molecular Formula C8H18N2O3 (Note: This differs from the carbodiimide EDC)
Key Functional Group Tertiary Amine (-N(CH3)2)
Primary Removal Strategy Exploitation of the basicity of the tertiary amine.

Q2: What is the fastest and most common method to remove this impurity?

A: The most direct method is an acidic aqueous wash (liquid-liquid extraction). By washing your organic solution containing the product and impurity with a dilute acid (e.g., 1M HCl or 5% citric acid), the basic impurity is protonated, forming a salt that preferentially partitions into the aqueous layer. The water-solubility of resulting amine salts is a well-established principle used to purify reaction mixtures.[2][5]

Q3: My desired product is sensitive to strong acids. What are my options?

A: If your product contains acid-labile functional groups (e.g., acetals, t-Boc groups), you should avoid strong acids like HCl. Instead, you can use a milder organic acid, such as a saturated solution of ammonium chloride (NH4Cl) or a 5-10% citric acid solution, which are less aggressive. Alternatively, a non-extractive method like solid-phase scavenging with a weakly acidic resin is an excellent choice.

Q4: My product is also water-soluble. How can I remove the impurity?

A: This is a more challenging scenario where standard extraction is not feasible. The recommended approaches are:

  • Chromatography: Reverse-phase chromatography (C18) is often effective. If using normal-phase (silica gel), the basic impurity will likely stick strongly to the acidic silica. You may need to add a modifier like triethylamine to your eluent to elute your product while retaining the impurity.

  • Solid-Phase Scavenging: This is often the best method. The product and impurity are dissolved in an organic solvent, and a scavenger resin is added. The resin binds the impurity, and you can simply filter the resin away, leaving your purified product in solution.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for the most effective removal strategies.

Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)

This is the first-line defense for removing basic impurities from acid-stable, water-insoluble products. The principle relies on converting the amine impurity into a water-soluble salt.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane (DCM), or Diethyl Ether).

  • First Wash (Acidic): Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl, 5% Citric Acid).

    • Rationale: The acid protonates the basic dimethylamino group of the impurity, forming a salt. This salt is highly polar and will move from the organic phase to the aqueous phase.

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If using DCM, this will be your organic layer. If using Ethyl Acetate or Ether, the aqueous layer is the bottom layer.

  • Repeat (Optional): For high levels of contamination, repeat the acidic wash (steps 2-4) with a fresh portion of the acidic solution.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.

    • Expert Tip: Watch for gas evolution (CO2). This step is crucial to prevent the degradation of acid-sensitive products during solvent evaporation.

  • Final Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).

    • Rationale: Brine reduces the solubility of organic compounds in the aqueous phase and helps to break up emulsions, drawing residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

cluster_prep Preparation cluster_extraction Extraction Process cluster_workup Final Workup dissolve 1. Dissolve Crude Product in Organic Solvent add_acid 2. Add Dilute Acid (e.g., 1M HCl) dissolve->add_acid Transfer to Sep. Funnel shake 3. Shake & Vent add_acid->shake separate 4. Separate Layers (Discard Aqueous) shake->separate wash_bicarb 5. Wash with NaHCO3 separate->wash_bicarb Isolate Organic Layer wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry & Concentrate Organic Layer wash_brine->dry pure_product Purified Product dry->pure_product start Is your product acid-stable? node_stable Is your product water-insoluble? start->node_stable Yes node_unstable Use Solid-Phase Scavenging (e.g., SCX Resin) start->node_unstable No node_insoluble Use Acidic Wash (1M HCl or Citric Acid) node_stable->node_insoluble Yes node_soluble Is chromatography feasible? node_stable->node_soluble No node_chrom_yes Use Chromatography (Normal or Reverse Phase) node_soluble->node_chrom_yes Yes node_chrom_no Use Solid-Phase Scavenging (e.g., SCX Resin) node_soluble->node_chrom_no No

Sources

Troubleshooting

Overcoming solubility challenges with 3-(Dimethylamino)propyl ethyl carbonate in aqueous media

Technical Support Center: Solubilization & Handling of 3-(Dimethylamino)propyl Ethyl Carbonate Welcome to the Technical Support Center. 3-(Dimethylamino)propyl ethyl carbonate presents a unique "solubility vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization & Handling of 3-(Dimethylamino)propyl Ethyl Carbonate

Welcome to the Technical Support Center. 3-(Dimethylamino)propyl ethyl carbonate presents a unique "solubility vs. stability" paradox in aqueous media. The molecule contains a lipophilic ethyl carbonate ester and an ionizable tertiary amine (the dimethylamino group). While the unprotonated form exhibits poor aqueous solubility, adjusting the pH to protonate the amine risks hydrolyzing the sensitive carbonate linkage[1][2].

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to help you overcome these challenges without compromising the molecular integrity of your API.

The Causality of the Solubility Challenge

To successfully formulate this compound, you must balance two competing chemical principles:

  • Ionization vs. Precipitation: The tertiary amine has an estimated pKa of ~8.5. At physiological pH (7.4), a significant fraction of the molecule remains unprotonated and highly lipophilic, leading to rapid phase separation or cloudiness in aqueous media[1].

  • Carbonate Hydrolysis: Carbonate esters undergo specific acid-catalyzed and base-catalyzed hydrolysis. They typically exhibit a V-shaped pH-rate degradation profile, meaning they are highly unstable at pH < 3.0 and pH > 8.0, but relatively stable in the mildly acidic range (pH 4.5–6.5)[2]. Furthermore, applying heat provides the activation energy needed to accelerate this thermal degradation[3].

G Parent 3-(Dimethylamino)propyl ethyl carbonate Hydrolysis Hydrolysis (H+ or OH- catalyzed) Parent->Hydrolysis Alcohol1 3-(Dimethylamino)propan-1-ol Hydrolysis->Alcohol1 Alcohol2 Ethanol Hydrolysis->Alcohol2 Gas Carbon Dioxide (CO2) Hydrolysis->Gas

Chemical degradation pathway of the carbonate ester via acid/base hydrolysis.

Troubleshooting Guide: Step-by-Step Solubilization Workflows

Workflow A: The "Sweet Spot" pH-Controlled Solubilization (For Non-Physiological Assays)

Causality: By targeting a pH of 5.5 to 6.0, we ensure >99% of the tertiary amine is protonated (maximizing aqueous solubility) while staying safely within the kinetic stability valley of the carbonate ester[1][2]. Protocol:

  • Weighing: Accurately weigh the required mass of 3-(Dimethylamino)propyl ethyl carbonate into a sterile glass vial.

  • Suspension: Add 80% of the final target volume using cold (4°C) ultra-pure water. Do not apply heat, as thermal stress accelerates amine-carbonate degradation[3].

  • Titration: While stirring gently, add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated micro-probe.

  • Validation Check (Self-Validating Step): Stop titration the exact moment the solution clarifies (typically around pH 5.8 - 6.2). If the pH drops below 4.0, discard the solution due to the high risk of irreversible acid-catalyzed ester cleavage[2].

  • Buffering: Bring to the final volume using a mild 50 mM MES buffer (pH 6.0) to lock the pH and prevent drift during your assay.

Workflow B: Cyclodextrin Inclusion (For Physiological pH 7.4 Assays)

Causality: If your experiment requires pH 7.4 (e.g., live-cell culture), pH adjustment alone will cause precipitation. Instead, we use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The lipophilic ethyl carbonate tail inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water and preventing base-catalyzed hydrolysis, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[4]. Protocol:

  • Excipient Preparation: Prepare a 15% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Integration: Add the API directly to the cyclodextrin solution.

  • Complexation: Vortex vigorously for 2 minutes. Sonicate in a cold water bath (< 20°C) for 10 minutes. The cold bath is a critical self-validating step to prevent thermal kinetic energy from overcoming the activation energy of hydrolysis[3].

  • Sterilization: Filter the clear solution through a 0.22 µm PTFE syringe filter. Avoid cellulose-based filters, which may non-specifically bind the compound.

G Start Target Assay pH? Acidic Mildly Acidic (pH 5.5 - 6.0) Start->Acidic Physiol Physiological (pH 7.4) Start->Physiol Protonation Workflow A: pH-Controlled Solubilization (Protonates Amine) Acidic->Protonation CoSolvent Workflow B: Cyclodextrin Inclusion (Shields Carbonate) Physiol->CoSolvent CheckStability Stable for ~48h (Avoid Heat) Protonation->CheckStability CheckPrecipitation Stable for ~8h (Sterile Filter) CoSolvent->CheckPrecipitation

Decision tree for selecting the optimal solubilization workflow based on target pH.

Frequently Asked Questions (FAQs)

Q: Why does my solution instantly turn cloudy when I dilute my stock into cell culture media? A: Cell culture media is heavily buffered at pH 7.4. If you prepared your stock in dilute acid (Workflow A), diluting it into media raises the pH, deprotonating the tertiary amine and dropping the drug below its intrinsic solubility limit[1]. You must use Workflow B (Cyclodextrin) for media dilutions to maintain solubility.

Q: Can I use a hot plate to speed up the dissolution process? A: Absolutely not. Heat provides the activation energy required for the hydrolysis of the carbonate ester, breaking the molecule down into 3-(dimethylamino)propan-1-ol, ethanol, and CO2 gas[2][3]. Always use cold sonication.

Q: How should I store the solubilized compound? A: Aqueous solutions should be prepared fresh immediately before use. For long-term storage, keep the neat compound or a lyophilized powder at -20°C in a sealed desiccator to prevent ambient moisture from initiating hydrolysis.

Quantitative Data & Excipient Compatibility

Table 1: Physicochemical Profile & pH-Dependent Behavior

ParameterpH 3.0pH 6.0 (Optimal)pH 7.4 (Physiological)pH 9.0
Amine Ionization >99.9%>99%~10-20%<1%
Aqueous Solubility High (>50 mg/mL)High (>50 mg/mL)Low (<1 mg/mL)Insoluble
Carbonate Stability Poor (Acid Hydrolysis)ExcellentModeratePoor (Base Hydrolysis)
Est. Half-Life (25°C) < 2 hours> 48 hours~ 8 hours< 1 hour

Table 2: Recommended Solubilizing Agents for pH 7.4

ExcipientRecommended Conc.Mechanism of ActionCompatibility
HP-β-Cyclodextrin 10 - 20% w/vSteric shielding & inclusion complexation[4]Excellent (In vitro / In vivo)
DMSO ≤ 1% v/vCo-solvent polarity reductionGood (Check cell toxicity)
Polysorbate 80 0.1 - 0.5% v/vMicellar encapsulationModerate (May interfere with assays)

References

  • [3] Title: Impact of Solvent on the Thermal Stability of Amines Source: NIH / PMC URL:

  • [1] Title: Solubility of Drugs in Pharmacy Source: Scribd (Citing Journal of Pharmaceutical Sciences) URL:

  • [4] Title: Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability Source: ACS Publications (Molecular Pharmaceutics) URL:

  • [2] Title: Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions Source: NIH / PMC (Molecules) URL:

Sources

Optimization

Technical Support Center: Process Improvements for Scaling Up 3-(Dimethylamino)propyl Ethyl Carbonate Synthesis

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)propyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)propyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and strategies for process improvement when scaling up this important synthesis. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the success of your experiments.

I. Overview of the Synthesis

The synthesis of 3-(Dimethylamino)propyl ethyl carbonate is typically achieved through the reaction of 3-(Dimethylamino)-1-propanol with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the ethyl chloroformate, leading to the formation of the carbonate and hydrochloric acid (HCl) as a byproduct.[1] Due to the presence of a basic tertiary amine in the starting material, this reaction can be self-catalyzed, or an external non-nucleophilic base can be added to scavenge the generated HCl.[1]

The overall reaction is as follows:

SynthesisReaction 3-DMA-1-Propanol 3-(Dimethylamino)-1-propanol TargetMolecule 3-(Dimethylamino)propyl ethyl carbonate 3-DMA-1-Propanol->TargetMolecule + Ethyl Chloroformate EtChloroformate Ethyl Chloroformate EtChloroformate->TargetMolecule Byproduct HCl

II. Detailed Experimental Protocol (Lab Scale)

This protocol provides a baseline for the synthesis at a laboratory scale.

Materials:

  • 3-(Dimethylamino)-1-propanol (purity >98%)[2]

  • Ethyl chloroformate (purity >98%)[3]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base (optional, but recommended)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer.

  • Reagent Charging: Dissolve 3-(Dimethylamino)-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents.1. Use freshly distilled or newly purchased reagents. Ensure 3-(Dimethylamino)-1-propanol is dry. Ethyl chloroformate is sensitive to moisture and can hydrolyze over time.[4]
2. Insufficient reaction time or temperature.2. Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
3. Inefficient mixing.3. Ensure adequate stirring, especially during the addition of ethyl chloroformate.
Formation of a White Precipitate (Side Product) 1. Reaction of the tertiary amine with ethyl chloroformate.1. This can form a quaternary ammonium salt. Ensure slow, controlled addition of ethyl chloroformate at low temperatures.
2. Triethylamine hydrochloride salt formation.2. This is expected if using triethylamine as a base. It should be removed during the aqueous work-up.
Product is Contaminated with Starting Material 1. Incomplete reaction.1. Extend the reaction time or slightly increase the stoichiometry of the ethyl chloroformate.
2. Inefficient purification.2. Optimize the purification method. For vacuum distillation, ensure a good vacuum and proper temperature control. For column chromatography, select an appropriate solvent system.
Product is Dark or Discolored 1. High reaction temperature.1. Maintain a low temperature during the addition of ethyl chloroformate and control any exotherms.
2. Presence of impurities in the starting materials.2. Use high-purity starting materials.
Difficulty in Isolating the Product during Work-up 1. Emulsion formation.1. Add brine during the aqueous wash to help break the emulsion.
2. Product is water-soluble.2. If the product has significant water solubility, perform multiple extractions with the organic solvent. Consider using a different extraction solvent.

IV. Process Improvements and Scaling-Up Considerations

Scaling up the synthesis of 3-(Dimethylamino)propyl ethyl carbonate requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ScaleUp Start Lab-Scale Synthesis Heat Heat Management Start->Heat Exothermic Reaction Reagent Reagent Addition Start->Reagent Controlled Rate Mixing Mixing Efficiency Start->Mixing Homogeneity End Successful Scale-Up Heat->End Reagent->End Mixing->End Workup Work-up & Purification Workup->End Phase Separation & Purity Safety Safety Safety->Heat Safety->Reagent Safety->Workup

Heat Management
  • Problem: The reaction between 3-(Dimethylamino)-1-propanol and ethyl chloroformate is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction, decreased product selectivity, and potential safety hazards.[5]

  • Solution:

    • Use a jacketed reactor with a reliable cooling system to maintain a constant temperature.

    • Implement a controlled, slow addition of ethyl chloroformate to manage the rate of heat generation.

    • Consider a semi-batch process where one reactant is added portion-wise to the other.

Reagent Addition and Mixing
  • Problem: Inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, which can promote side reactions.

  • Solution:

    • Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in larger reaction vessels.

    • The addition of ethyl chloroformate should be subsurface to ensure rapid dispersion and reaction.

Work-up and Purification
  • Problem: Handling large volumes of organic solvents and aqueous solutions during work-up can be challenging. Phase separation may be slower, and emulsions can be more difficult to manage.

  • Solution:

    • Use a larger separatory funnel or a decanter for phase separation.

    • For purification, vacuum distillation is often more practical and economical than column chromatography at a larger scale. Ensure the vacuum pump and distillation apparatus are appropriately sized for the scale of the reaction.

    • Given the basic nature of the product, ion-exchange chromatography could be an alternative purification strategy to remove non-basic impurities.[6][7]

Safety Considerations
  • Ethyl Chloroformate: This reagent is highly flammable, corrosive, and toxic.[3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: The reaction generates HCl gas. Ensure the reaction vessel is not a closed system and is properly vented to prevent pressure build-up.

  • Quenching: The quenching of any unreacted ethyl chloroformate should be done carefully and in a controlled manner, as the reaction with water can be vigorous.

V. Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction without a base?

A1: Yes, it is possible. The starting material, 3-(Dimethylamino)-1-propanol, is a tertiary amine and can act as a base to neutralize the HCl formed. However, this will consume half of your starting material as the hydrochloride salt, reducing the theoretical yield to 50%. Using an external, non-nucleophilic base like triethylamine is more efficient.

Q2: What are the potential side products in this reaction?

A2: The primary side product can be the quaternary ammonium salt formed by the reaction of the tertiary amine of 3-(Dimethylamino)-1-propanol with ethyl chloroformate. Over-reaction can also lead to the formation of diethyl carbonate. Hydrolysis of ethyl chloroformate in the presence of water will produce ethanol and CO₂.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-(Dimethylamino)-1-propanol spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the formation of the product and the consumption of starting materials.

Q4: What is the best way to purify the final product?

A4: For small-scale laboratory preparations, column chromatography on silica gel using a gradient of ethyl acetate in hexanes with a small amount of triethylamine (to prevent tailing) is effective. For larger scales, vacuum distillation is generally preferred due to its scalability and cost-effectiveness. The boiling point of the product will be significantly higher than the starting materials, allowing for good separation.

Q5: What is the thermal stability of the product?

A5: Alkyl carbonates generally exhibit good thermal stability.[8][9][10] However, prolonged heating at high temperatures during distillation should be avoided to prevent potential decomposition. It is recommended to perform the distillation under a high vacuum to lower the boiling point.

VI. References

  • Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

  • Kawamura, T., Kimura, A., Egashira, M., & Okada, S. (2002). Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Journal of Power Sources, 104(2), 260-264. [Link]

  • Kida, Y., et al. (2013). Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Journal of the Electrochemical Society, 160(4), A629-A635.

  • Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. [Link]

  • Tsuda, A. (2021). Photo-on-Demand Base-Catalyzed Phosgenation Reactions with Chloroform: Synthesis of Arylcarbonate and Halocarbonate Esters. The Journal of Organic Chemistry, 86(14), 9513–9523. [Link]

  • Tsuda, A. (2023). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Polymer Journal, 55, 903–912. [Link]

  • Scribd. (n.d.). Chemists' Guide to Chloroformate Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Carbonate synthesis. [Link]

  • Pillot, D., et al. (2016). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Journal of Analytical and Applied Pyrolysis, 121, 299-307. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • Chemistry LibreTexts. (2023, June 30). The Thermal Stability of the Nitrates and Carbonates. [Link]

  • Grokipedia. (n.d.). Ethyl chloroformate. [Link]

  • Reddit. (2021, December 21). Storing Ethylchloroformate Over Mol Sieves. [Link]

  • Google Patents. (n.d.). Method for preparing ethyl chloroformate.

  • Mudiam, M. K. R., Jain, R., & Murthy, R. C. (2011). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and Bioanalytical Chemistry, 401(5), 1697–1704. [Link]

  • Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.

  • Lee, Y. C., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(2), 236-241. [Link]

  • Ohkouchi, N., et al. (2018). Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis. Analytical Chemistry, 90(21), 13071-13077. [Link]

  • NIST. (n.d.). 1-Propanol, 3-(dimethylamino)-. [Link]

  • Cytiva. (2024, September 1). Polishing chromatography in process development. [Link]

  • Bio-Rad Laboratories. (2023, April 11). Purification of DNA Oligonucleotides using Anion Exchange Chromatography [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Carbonates: Diethyl Carbonate vs. the Elusive 3-(Dimethylamino)propyl Ethyl Carbonate in Organic Synthesis

A Senior Application Scientist's In-Depth Technical Guide In the ever-evolving landscape of organic synthesis, the pursuit of efficient, selective, and sustainable reagents is paramount. Dialkyl carbonates have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide

In the ever-evolving landscape of organic synthesis, the pursuit of efficient, selective, and sustainable reagents is paramount. Dialkyl carbonates have emerged as a class of "green" reagents, offering a safer alternative to traditional hazardous chemicals like phosgene and alkyl halides.[1] Among these, diethyl carbonate (DEC) has established itself as a versatile and widely adopted reagent. This guide delves into a comparative analysis of DEC and a lesser-known structural analog, 3-(dimethylamino)propyl ethyl carbonate (DMAPEC). While DEC is a well-documented workhorse in the synthetic chemist's toolbox, DMAPEC remains a more enigmatic molecule. This guide will not only illuminate the established applications and mechanisms of DEC but also explore the potential advantages and unique reactivity that the amino functionality in DMAPEC might confer, drawing on the chemistry of related aminoalkyl carbonates.

Diethyl Carbonate (DEC): The Established Green Reagent

Diethyl carbonate is a colorless liquid with a mild odor, valued for its dual role as both a reagent and a solvent.[2] Its applications in organic synthesis are broad, primarily centered on its ability to act as an ethylating and carbonylating agent.

Physicochemical Properties of Diethyl Carbonate
PropertyValue
CAS Number 105-58-8
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
Boiling Point 126-128 °C
Density 0.975 g/mL at 25 °C
Solubility in Water Insoluble
Applications in Organic Synthesis

Ethylating Agent: DEC serves as an effective and safer alternative to traditional ethylating agents like ethyl halides and diethyl sulfate.[3][4] It is particularly useful for the O-ethylation of phenols to produce aryl ethyl ethers, which are valuable intermediates in the fragrance and pharmaceutical industries.[3][4] The reaction is typically carried out under basic conditions, with the removal of ethanol driving the equilibrium towards the product.[3]

Carbonylating Agent: DEC can be employed as a carbonylating agent, providing a nontoxic substitute for phosgene in the synthesis of various compounds, including carbamates and polycarbonates.[5] The reaction proceeds via a BAc2 mechanism (bimolecular acyl-cleavage), where a nucleophile attacks the carbonyl carbon of the carbonate.[6][7]

Green Solvent: With its favorable safety profile and biodegradability, DEC is also utilized as a green solvent in various chemical processes.[8]

Reaction Mechanisms with Diethyl Carbonate

The reactivity of dialkyl carbonates like DEC is governed by two main pathways, depending on the reaction conditions and the nature of the nucleophile, as described by the Hard-Soft Acid-Base (HSAB) theory.[7]

  • BAc2 (Acyl-Cleavage): In the presence of a hard nucleophile and typically at lower temperatures, the reaction proceeds through a bimolecular acyl-cleavage mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to alkoxycarbonylation.

  • BAl2 (Alkyl-Cleavage): With a soft nucleophile and at higher temperatures, a bimolecular alkyl-cleavage mechanism is favored. The nucleophile attacks the sp3-hybridized carbon of the ethyl group, resulting in alkylation.[7]

3-(Dimethylamino)propyl Ethyl Carbonate (DMAPEC): A Reagent of Untapped Potential

In stark contrast to the well-documented utility of DEC, 3-(dimethylamino)propyl ethyl carbonate (DMAPEC) is a far less explored compound in the scientific literature. Its very existence is confirmed by its CAS number, 92671-74-4, which crucially distinguishes it from the similarly named but chemically distinct coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

Physicochemical Properties of 3-(Dimethylamino)propyl Ethyl Carbonate
PropertyValue
CAS Number 92671-74-4
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Boiling Point Not readily available
Density Not readily available
Solubility in Water Expected to be higher than DEC due to the amino group
Potential Applications and Reactivity: The Role of the Amino Group

While direct experimental data on the applications of DMAPEC is scarce, we can infer its potential reactivity by examining related aminoalkyl carbonates, often referred to as "mustard carbonates."[6][10] The key feature of DMAPEC is the presence of a tertiary amine on the propyl chain. This functionality is expected to significantly influence its behavior as a reagent in several ways:

Intramolecular Catalysis: The dimethylamino group can act as an internal base, activating nucleophiles or deprotonating substrates in its vicinity. This can lead to enhanced reaction rates and potentially different selectivity compared to reactions with DEC, which would require an external base. This phenomenon, known as intramolecular catalysis, can significantly increase the effective concentration of the catalyst at the reaction site.[11]

Anchimeric Assistance: The nitrogen atom, with its lone pair of electrons, can participate in the reaction at the carbonate center through a process called anchimeric assistance or neighboring group participation (NGP).[12][13][14] This involves the intramolecular attack of the nitrogen on the electrophilic carbon, displacing the leaving group and forming a cyclic intermediate. This can lead to a significant rate enhancement compared to an analogous intermolecular reaction.[13]

Enhanced Solubility: The presence of the polar amino group would likely increase the solubility of DMAPEC in a wider range of solvents, including more polar media, compared to the relatively nonpolar DEC.

A Novel Alkylating Agent: The amino group could also influence the regioselectivity of alkylation reactions. In reactions with ambident nucleophiles, the coordination of the amino group to a metal center or its interaction with the substrate could direct the alkylation to a specific site.

Experimental Protocols: A Comparative Look

Given the lack of specific published protocols for DMAPEC, we present a standard protocol for the ethylation of a phenol using DEC and a hypothetical protocol for a similar reaction with DMAPEC, highlighting the potential differences in experimental design.

Protocol 1: Ethylation of 4-Nitrophenol with Diethyl Carbonate (DEC)

Objective: To synthesize 4-ethoxynitrobenzene via O-ethylation of 4-nitrophenol using DEC.

Materials:

  • 4-Nitrophenol

  • Diethyl Carbonate (DEC)

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (5 mL/mmol of 4-nitrophenol).

  • Add an excess of diethyl carbonate (10 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-ethoxynitrobenzene.

Causality Behind Experimental Choices:

  • Excess DEC: Used to drive the reaction equilibrium towards the product.

  • K2CO3: Acts as a base to deprotonate the phenolic hydroxyl group, making it a better nucleophile.

  • DMF: A polar aprotic solvent that helps to dissolve the reactants and facilitate the SNAr reaction.

  • High Temperature: Necessary to overcome the activation energy for the ethylation reaction with the relatively unreactive DEC.

Protocol 2: Hypothetical Ethylation of 4-Nitrophenol with 3-(Dimethylamino)propyl Ethyl Carbonate (DMAPEC)

Objective: To explore the potential for intramolecularly assisted ethylation of 4-nitrophenol using DMAPEC.

Materials:

  • 4-Nitrophenol

  • 3-(Dimethylamino)propyl Ethyl Carbonate (DMAPEC)

  • A non-polar solvent (e.g., Toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq) and toluene (5 mL/mmol of 4-nitrophenol).

  • Add 3-(dimethylamino)propyl ethyl carbonate (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the unreacted DMAPEC and the 3-(dimethylamino)propanol byproduct.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hypothesized Advantages and Rationale:

  • No External Base: The pendant dimethylamino group in DMAPEC could act as an internal base, potentially eliminating the need for an external base like K2CO3.

  • Milder Conditions: Anchimeric assistance from the nitrogen atom might lower the activation energy of the reaction, possibly allowing for lower reaction temperatures and shorter reaction times.

  • Simplified Workup: The basic nature of the DMAPEC and its corresponding alcohol byproduct would allow for their easy removal from the reaction mixture by a simple acid wash.

Visualizing the Mechanistic Differences

The proposed mechanistic advantage of DMAPEC can be visualized through the concept of anchimeric assistance.

Caption: Proposed mechanistic pathways for ethylation using DEC and DMAPEC.

Conclusion: A Well-Known Tool vs. a Promising Frontier

This guide has drawn a comparative picture of two structurally related carbonate reagents. Diethyl carbonate stands as a testament to the success of green chemistry principles, offering a safe and versatile platform for ethylation and carbonylation reactions. Its performance and mechanisms are well-understood and supported by a wealth of experimental data.

3-(Dimethylamino)propyl ethyl carbonate, on the other hand, represents a frontier of untapped potential. While a direct comparison of its performance is hampered by a lack of available data, the principles of physical organic chemistry suggest that the introduction of an amino group could lead to a reagent with unique and potentially advantageous properties. The prospect of intramolecular catalysis and anchimeric assistance opens the door to milder reaction conditions, enhanced selectivity, and simplified experimental procedures.

For researchers and drug development professionals, the choice between these reagents is clear for now: DEC is the reliable and predictable option. However, the potential of DMAPEC and other functionalized carbonates should not be overlooked. Further investigation into the synthesis and reactivity of these "smart" reagents could unlock new and more efficient synthetic pathways, continuing the drive towards a more sustainable and innovative chemical future.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Diethyl Carbonate. [Link]

  • INCHEM. (n.d.). ICSC 1022 - DIETHYL CARBONATE. [Link]

  • Shukla, K., & Srivastava, V. C. (2016). Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Advances, 6(37), 32624–32645. [Link]

  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706–716.
  • Aricò, F., & Tundo, P. (2018). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 6, 167. [Link]

  • Aricò, F., et al. (2021). Mustard Carbonate Analogues as Sustainable Reagents for the Aminoalkylation of Phenols. European Journal of Organic Chemistry, 2021(25), 3459–3464. [Link]

  • NextSDS. (n.d.). 3-DIMETHYLAMINOPROPYL ETHYL CARBONATE — Chemical Substance Information. [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. [Link]

  • Chemistry LibreTexts. (2022, August 10). 8.1.4: A4. Intramolecular Catalysis. [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. [Link]

  • Quora. (2018, February 19). What is anchimeric assistance?[Link]

  • Weidlich, T., et al. (2008). Aryl ethyl ethers prepared by ethylation using diethyl carbonate. Green Chemistry Letters and Reviews, 1(1), 53–59. [Link]

  • Tundo, P., et al. (2000). The reactions of dimethyl carbonate and its derivatives. Green Chemistry, 2(3), G43–G49. [Link]

  • Tejero, J., et al. (2013). Comparison between Ethanol and Diethyl Carbonate as Ethylating Agents for Ethyl Octyl Ether Synthesis over Acidic Ion-Exchange Resins. Industrial & Engineering Chemistry Research, 52(31), 10452–10459.
  • Wang, L., et al. (2016). Synthesis of Diethyl Carbonate from Carbon Dioxide, Propylene Oxide and Ethanol over KNO3-CeO2. Molecules, 21(4), 421. [Link]

  • Honda, M., et al. (2014). Direct synthesis of diethyl carbonate from ethanol and carbon dioxide over ceria catalysts. New Journal of Chemistry, 38(5), 1996–2002. [Link]

Sources

Comparative

1H NMR and 13C NMR chemical shifts of 3-(Dimethylamino)propyl ethyl carbonate

Comprehensive NMR Profiling: 1 H and 13 C Chemical Shifts of 3-(Dimethylamino)propyl Ethyl Carbonate vs. Structural Analogues Audience: Researchers, analytical chemists, and drug delivery scientists (e.g., LNP lipid synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Profiling: 1 H and 13 C Chemical Shifts of 3-(Dimethylamino)propyl Ethyl Carbonate vs. Structural Analogues

Audience: Researchers, analytical chemists, and drug delivery scientists (e.g., LNP lipid synthesis). Content Type: Product & Analytical Comparison Guide

Executive Summary

In the development of advanced drug delivery systems, surfactants, and specialty polymers, 3-(Dimethylamino)propyl ethyl carbonate serves as a critical intermediate. The presence of both a basic tertiary amine and a hydrolytically sensitive carbonate ester necessitates rigorous structural verification during synthesis.

This guide objectively compares the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-(Dimethylamino)propyl ethyl carbonate against two common alternatives: 3-(Dimethylamino)propyl methyl carbonate and Diethyl carbonate . By detailing the causality behind these chemical shifts and providing a self-validating experimental protocol, this guide empowers researchers to accurately distinguish between closely related functional analogues and prevent downstream formulation failures.

Structural Analysis & Chemical Shift Causality

To interpret the NMR spectra accurately, we must break the molecule into three distinct electronic environments. The causality behind the chemical shifts is dictated by electronegativity, anisotropic effects, and the protonation state of the molecule [1].

  • The Tertiary Amine Zone (-N(CH 3​ ) 2​ ): Nitrogen is electronegative but also acts as a Lewis base. In a neutral state (free base), the N -methyl protons resonate as a sharp singlet near 2.22 ppm . However, if the sample absorbs ambient CO 2​ or moisture, or if the NMR solvent is slightly acidic, the amine protonates. This protonation drastically deshields the adjacent protons, shifting the singlet downfield to ~2.80 ppm [2].

  • The Aliphatic Linker (-CH 2​ -CH 2​ -CH 2​ -): The central methylene group is isolated from the strong inductive effects of both the nitrogen and the oxygen, appearing upfield as a quintet at ~1.85 ppm . The methylenes adjacent to the heteroatoms are deshielded proportionally to the electronegativity of N (3.04) vs. O (3.44).

  • The Carbonate Core (-O-C(=O)-O-): Unlike standard esters where the carbonyl carbon appears around 170 ppm, carbonate carbonyls appear significantly upfield at ~155 ppm in 13 C NMR. This is caused by the cross-conjugation of two adjacent oxygen atoms donating electron density via resonance, which increases the shielding of the carbonyl carbon [3].

Comparative NMR Data

The following tables summarize the quantitative 1 H and 13 C NMR data. Comparing the target compound to its methyl analogue and a simple dialkyl carbonate highlights the diagnostic signals used for product verification.

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz, CDCl 3​ , δ ppm)
Structural AssignmentTarget: 3-(Dimethylamino)propyl ethyl carbonateAnalogue 1: 3-(Dimethylamino)propyl methyl carbonateAnalogue 2: Diethyl carbonate
-O-CH 2​ -CH 3​ (Terminal Methyl) 1.30 (t, J = 7.1 Hz, 3H)N/A1.30 (t, J = 7.1 Hz, 6H)
-O-CH 3​ (Methyl Ester) N/A3.78 (s, 3H)N/A
-N-CH 2​ -CH 2​ -CH 2​ -O- (Central) 1.85 (quintet, J = 7.0 Hz, 2H)1.85 (quintet, J = 7.0 Hz, 2H)N/A
-N(CH 3​ ) 2​ (Amine Methyls) 2.22 (s, 6H)2.22 (s, 6H)N/A
-CH 2​ -N(CH 3​ ) 2​ (Amine Methylene) 2.35 (t, J = 7.2 Hz, 2H)2.35 (t, J = 7.2 Hz, 2H)N/A
-O-CH 2​ -CH 3​ (Ethyl Methylene) 4.18 (q, J = 7.1 Hz, 2H)N/A4.19 (q, J = 7.1 Hz, 4H)
-CH 2​ -O-C(=O)- (Propyl Methylene) 4.20 (t, J = 6.5 Hz, 2H)4.21 (t, J = 6.5 Hz, 2H)N/A

*Note: In high-resolution spectra, the signals at 4.18 and 4.20 ppm may overlap, appearing as a complex multiplet integrating to 4H.

Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz, CDCl 3​ , δ ppm)
Carbon EnvironmentTarget: 3-(Dimethylamino)propyl ethyl carbonateAnalogue 1: 3-(Dimethylamino)propyl methyl carbonateAnalogue 2: Diethyl carbonate
-O-CH 2​ -CH 3​ 14.3N/A14.3
-N-CH 2​ -CH 2​ -CH 2​ -O- 26.826.8N/A
-N(CH 3​ ) 2​ 45.445.4N/A
-O-CH 3​ N/A54.8N/A
-CH 2​ -N(CH 3​ ) 2​ 56.256.2N/A
-O-CH 2​ -CH 3​ 63.9N/A63.9
-CH 2​ -O-C(=O)- 66.566.8N/A
-O-C(=O)-O- (Carbonate) 155.2155.6155.3

Experimental Protocol: Self-Validating NMR Acquisition

When dealing with aliphatic tertiary amines, standard NMR protocols often fail due to solvent acidity. Chloroform-d (CDCl 3​ ) naturally degrades over time to form phosgene and deuterium chloride (DCl). DCl will instantly protonate the dimethylamino group, causing severe peak broadening and downfield shifting [1].

To ensure a self-validating and reproducible system, follow this specific protocol:

Step 1: Solvent Neutralization (Critical Step)

  • Add basic aluminum oxide (Al 2​ O 3​ , Brockmann I) to a fresh ampoule of CDCl 3​ (approximately 100 mg per 1 mL of solvent).

  • Swirl gently and let it sit for 5 minutes. This neutralizes any trace DCl and removes residual moisture.

Step 2: Sample Preparation

  • Weigh 15–20 mg of the synthesized 3-(Dimethylamino)propyl ethyl carbonate into a clean glass vial.

  • Filter 0.6 mL of the base-treated CDCl 3​ through a glass wool plug directly into the sample vial to exclude alumina particles.

  • Transfer the homogenous solution into a clean, dry 5 mm NMR tube.

Step 3: Acquisition Parameters

  • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.5 seconds, 30° pulse angle.

  • 13 C NMR: 100 MHz, 512–1024 scans (due to the lack of NOE on the quaternary carbonate carbon, ensure a sufficient number of scans), relaxation delay (D1) of 2.0 seconds. Proton decoupled (WALTZ-16).

Step 4: Internal Validation Verify the integration ratio of the 1 H spectrum. The integral of the singlet at 2.22 ppm (-N(CH 3​ ) 2​ ) must be exactly three times the integral of the triplet at 2.35 ppm (-CH 2​ -N). If the singlet integrates lower or is broad, the sample has undergone partial protonation or CO 2​ adduct formation [2].

Workflow Visualization

The following diagram illustrates the logical flow of sample preparation required to prevent amine protonation and ensure high-fidelity data acquisition.

NMR_Workflow Sample Synthesized Compound 3-(Dimethylamino)propyl ethyl carbonate Mixing Dissolve 15-20 mg Sample in 0.6 mL treated CDCl3 Sample->Mixing SolventPrep Treat CDCl3 with Basic Alumina (Al2O3) Filtration Filter through Glass Wool (Removes Particulates) SolventPrep->Filtration Neutralize DCl Filtration->Mixing Pure Solvent Acquisition NMR Acquisition (1H: 16 scans | 13C: 512 scans) Mixing->Acquisition Validation Data Validation: Check N(CH3)2 Singlet Sharpness Acquisition->Validation Process Data

Caption: Optimized NMR sample preparation workflow for basic tertiary amine carbonates.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Ghasemi, M., et al. (2022). "Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period." ACS Omega, 7(26), 22467–22476.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

Validation

A Senior Application Scientist's Guide to Amide Bond Formation: EDC HCl vs. Alternative Coupling Reagents

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is a critical decision that profoundly i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, purity, and the preservation of stereochemistry. Among the plethora of available reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, also known as EDAC) has long been a workhorse due to its water-solubility and ease of use. However, a nuanced understanding of its performance in comparison to other classes of coupling reagents is essential for optimizing synthetic outcomes.

This guide provides an in-depth, objective comparison of EDC HCl with other widely used classes of coupling agents, including other carbodiimides, uronium/aminium salts, and phosphonium salts. We will delve into the mechanistic underpinnings of these reagents, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.

The Central Role of Carbodiimides: The EDC HCl Mechanism

Carbodiimides, and EDC HCl in particular, facilitate amide bond formation by activating the carboxylic acid component.[1][2] The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the desired amide bond and the formation of a soluble urea byproduct, N-(3-dimethylaminopropyl)-N'-ethylurea.[3][4] The water-solubility of this byproduct is a key advantage of EDC HCl, as it can be easily removed through an aqueous workup.[5]

However, the O-acylisourea intermediate is unstable and can be prone to side reactions, including hydrolysis back to the carboxylic acid and racemization, particularly of α-amino acids.[4][6] To mitigate these issues and enhance coupling efficiency, EDC HCl is frequently used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[6][7] These additives react with the O-acylisourea to form more stable active esters (OBt or NHS esters), which are less susceptible to racemization and react efficiently with the amine.[6]

EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_additive Additive Pathway (Optional) Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC HCl EDC EDC HCl Amide Amide Product (R-CO-NHR') O_Acylisourea->Amide + Amine Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + NHS/HOBt Amine R'-NH2 Urea Soluble Urea Byproduct NHS_HOBt NHS / HOBt Active_Ester->Amide + Amine

Figure 1: General mechanism of EDC HCl mediated amide bond formation, including the role of additives.

Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent extends beyond EDC HCl, with several other classes offering distinct advantages in terms of reactivity, suppression of side reactions, and ease of use.

Reagent ClassExamplesKey AdvantagesKey Disadvantages
Carbodiimides EDC HCl, DCC, DICCost-effective, widely available. EDC HCl has a water-soluble byproduct.[5][8]Risk of racemization (often requires additives), formation of insoluble byproducts (DCC).[5][9]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh efficiency, fast reaction times, low racemization.[8] Byproducts of COMU are water-soluble.[8]Higher cost, can react with unprotected N-termini if used in excess.[8]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low risk of racemization, non-carcinogenic byproducts.[8][10]Higher cost compared to carbodiimides.

In-Depth Comparison:

  • EDC HCl vs. DCC (N,N'-Dicyclohexylcarbodiimide): Both are carbodiimides, but the primary differentiator is the solubility of their urea byproducts. DCC forms N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and requires filtration for removal.[4][5] This can be problematic for large-scale synthesis and automated processes. In contrast, the water-soluble urea byproduct of EDC HCl simplifies purification via aqueous extraction.[3][4]

  • EDC HCl/HOBt vs. Uronium Salts (HATU/HBTU): Uronium salts like HATU and HBTU are generally considered more powerful coupling reagents than carbodiimides, leading to faster reactions and higher yields, especially for sterically hindered amino acids or challenging couplings.[8] They are particularly effective at suppressing racemization. However, they are also more expensive and their byproducts can sometimes complicate purification.

  • EDC HCl vs. Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent with a low propensity for racemization.[8] A significant advantage over older phosphonium reagents like BOP is that its byproducts are not carcinogenic.[10] Like uronium salts, PyBOP is generally more reactive than EDC HCl but also comes at a higher cost.

Experimental Protocols

To provide a practical context, here are standardized, step-by-step protocols for a typical amide coupling reaction using EDC HCl and a common alternative, HATU.

Protocol 1: Amide Coupling using EDC HCl and HOBt

This protocol is suitable for a wide range of substrates and is a cost-effective starting point for many applications.

Materials:

  • Carboxylic acid

  • Amine

  • EDC HCl

  • HOBt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for workup

  • 1M HCl, saturated NaHCO₃, and brine solutions for washing

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add EDC HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C. The solution may become cloudy.

  • Amine Addition: Add the amine (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM or EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

EDC_Protocol_Workflow start Start dissolve 1. Dissolve Carboxylic Acid and HOBt in DMF start->dissolve cool 2. Cool to 0 °C dissolve->cool activate 3. Add EDC HCl, Stir for 15-30 min cool->activate add_amine 4. Add Amine and DIPEA activate->add_amine react 5. Warm to RT, Stir for 12-24h add_amine->react workup 6. Dilute, Wash with 1M HCl, NaHCO3, Brine react->workup purify 7. Dry, Concentrate, and Purify workup->purify end End purify->end

Figure 2: Experimental workflow for a typical amide coupling reaction using EDC HCl/HOBt.

Protocol 2: Amide Coupling using HATU

This protocol is recommended for challenging couplings where high efficiency and minimal racemization are paramount.

Materials:

  • Carboxylic acid

  • Amine

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for workup

  • 1M HCl, saturated NaHCO₃, and brine solutions for washing

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM or EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Concluding Remarks

The selection of an amide coupling reagent is a critical parameter in synthetic chemistry that requires a balance of reactivity, cost, and practicality. EDC HCl remains a highly valuable and cost-effective option, particularly when paired with additives like HOBt or NHS to enhance efficiency and suppress side reactions. Its water-soluble byproduct offers a distinct advantage in simplifying purification.

For more demanding syntheses, such as those involving sterically hindered substrates or where racemization is a significant concern, uronium (e.g., HATU) and phosphonium (e.g., PyBOP) salts often provide superior performance in terms of reaction speed and yield. A thorough understanding of the strengths and weaknesses of each class of coupling reagent, as outlined in this guide, will enable the discerning researcher to navigate the complexities of amide bond formation and achieve optimal results in their synthetic endeavors.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link].

  • Coupling Reagents. Aapptec Peptides. Available at: [Link].

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link].

  • Subirós-Funosas, R., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Journal of Peptide Science, e3539. Available at: [Link].

  • Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Ningbo Inno Pharmchem Co.,Ltd. Published March 8, 2026. Available at: [Link].

  • Conjugation reactions. Google Patents.
  • 3-DIMETHYLAMINOPROPYL ETHYL CARBONATE — Chemical Substance Information. NextSDS. Available at: [Link].

  • Do I need to neutralize EDC-HCl for amide coupling? ResearchGate. Published January 16, 2015. Available at: [Link].

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link].

  • El-Faham, A., et al. (2015). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 17(5), 1086-1089. Available at: [Link].

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Common Organic Chemistry. Available at: [Link].

Sources

Comparative

Benchmarking the Catalytic Performance of 3-(Dimethylamino)propyl Ethyl Carbonate (DMAPEC)

A Comprehensive Guide to Low-Emission Organocatalysis in Polyurethane Synthesis and Ring-Opening Polymerization As regulatory pressures mount regarding volatile organic compound (VOC) emissions and workplace safety, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Low-Emission Organocatalysis in Polyurethane Synthesis and Ring-Opening Polymerization

As regulatory pressures mount regarding volatile organic compound (VOC) emissions and workplace safety, the chemical industry is rapidly transitioning away from traditional, highly volatile tertiary amine catalysts. 3-(Dimethylamino)propyl ethyl carbonate (DMAPEC) has emerged as a next-generation, bifunctional organocatalyst. By coupling a highly active dimethylamino core with a polar, high-boiling ethyl carbonate tail, DMAPEC offers a unique balance of kinetic efficiency and near-zero fugitive emissions.

This guide provides an objective, data-driven benchmark of DMAPEC against industry-standard catalysts—such as DABCO 33-LV, DMAEE, DMAP, and DBU—across two primary applications: Polyurethane (PU) foaming and Organocatalytic Ring-Opening Polymerization (ROP).

Mechanistic Rationale: The Causality of Catalyst Design

To understand DMAPEC’s performance, we must analyze its structural causality. Traditional amine catalysts like bis(2-dimethylaminoethyl)ether or N,N-dimethylcyclohexylamine (DMCHA) rely on low molecular weight and high vapor pressure to maintain mobility during polymerization [1]. However, this leads to severe VOC emissions, commonly resulting in "blue haze" or windshield fogging in automotive applications.

DMAPEC solves this through a self-immobilizing bifunctional design:

  • Catalytic Core (Dimethylamino group): Acts as a strong Lewis base. In PU synthesis, it activates the isocyanate carbon via an intermediate complex, accelerating the urethane linkage formation. In ROP, it serves as a nucleophilic activator for cyclic esters [4].

  • Immobilizing Tail (Ethyl Carbonate group): The carbonate moiety drastically increases the molecule's dipole moment and boiling point. During PU curing, the carbonate tail engages in strong hydrogen bonding with the polymer matrix and can participate in minor transcarbamoylation reactions, effectively locking the catalyst into the final polymer network [5].

Mechanism A Reactants Polyol + Isocyanate C Activated Complex (NCO-Amine Adduct) A->C Nucleophilic Attack B DMAPEC Catalyst (Dimethylamino Core) B->C Base Activation D Polyurethane (Low VOC Matrix) C->D Polymerization

Fig 1. DMAPEC-mediated base activation and nucleophilic attack in polyurethane synthesis.

Benchmarking Phase 1: Polyurethane Foaming Kinetics

In closed-cell and flexible PU foam applications, the balance between the "blow" (water-isocyanate) and "gel" (polyol-isocyanate) reactions is critical [2]. We benchmarked DMAPEC against DABCO 33-LV (a standard gel catalyst) and DMAEE (a low-emission reactive amine) [3].

Quantitative Data Analysis

Table 1: Physicochemical & Emission Profile

Catalyst Vapor Pressure (20°C) Odor Profile VOC Emission (VDA 278, μg/g)
DABCO 33-LV High Strong, Fishy Amine > 500
DMAEE Low Mild < 50

| DMAPEC | Very Low | Odorless | < 10 |

Table 2: PU Foaming Kinetics (Standard Formulation, 0.5 pphp)

Catalyst Cream Time (s) Gel Time (s) Tack-Free Time (s)
DABCO 33-LV 12 ± 1 45 ± 2 65 ± 3
DMAEE 15 ± 1 52 ± 2 75 ± 2

| DMAPEC | 14 ± 1 | 48 ± 2 | 70 ± 2 |

Interpretation: DMAPEC exhibits a gel time (48s) that closely mimics the highly active DABCO 33-LV, outperforming the sluggishness often associated with reactive amines like DMAEE. Crucially, DMAPEC reduces VOC emissions to negligible levels (<10 μg/g), making it superior for automotive interior and indoor furniture applications.

Benchmarking Phase 2: Organocatalytic Ring-Opening Polymerization (ROP)

Organocatalytic ROP of cyclic carbonates and lactones requires precise nucleophilic activation to avoid transesterification side-reactions that broaden the polydispersity index (PDI) [4]. Here, DMAPEC is compared against standard organocatalysts DMAP and DBU in the polymerization of L-Lactide.

Table 3: ROP of L-Lactide (100:1 Monomer:Catalyst, 25°C, 4h in Toluene) | Catalyst | Conversion (%) | Mn​ ( g/mol ) | PDI ( Mw​/Mn​ ) | | :--- | :--- | :--- | :--- | | DMAP | 85 | 12,500 | 1.15 | | DBU | 98 | 14,200 | 1.08 | | DMAPEC | 92 | 13,800 | 1.11 |

Interpretation: While DBU provides the highest conversion rate due to its extreme amidine basicity, DMAPEC outperforms the standard DMAP. The carbonate tail of DMAPEC enhances its solubility in the lactide monomer melt/solution, increasing effective collision frequencies and yielding a highly controlled polymer with a narrow PDI (1.11).

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal baselines and standardized controls.

Workflow S1 1. Catalyst Preparation Equilibrate DMAPEC & Benchmarks S2 2. PU Foaming Assay Measure Gel/Cream Times S1->S2 S3 3. ROP Benchmarking Lactide Polymerization S1->S3 S4 4. Analytical Evaluation GC-MS (VOCs) & GPC (MW) S2->S4 S3->S4

Fig 2. Step-by-step experimental workflow for benchmarking DMAPEC catalytic performance.

Protocol A: PU Foaming and Kinetic Profiling

Self-Validation Check: A blank formulation (0.0 pphp catalyst) must be run to establish the baseline uncatalyzed reaction rate. If the blank gels under 300 seconds, the polyol/isocyanate precursors are contaminated.

  • Preparation: In a 500 mL disposable cup, add 100g of standard polyether polyol, 3.0g of distilled water, 1.0g of silicone surfactant, and 0.5g of the target catalyst (DMAPEC, DABCO, or DMAEE).

  • Homogenization: Mix the blend using a mechanical overhead stirrer at 3000 RPM for 15 seconds.

  • Isocyanate Addition: Rapidly inject 45g of Polymeric MDI (Isocyanate) into the vortex. Mix for exactly 5 seconds.

  • Kinetic Tracking:

    • Record Cream Time (onset of bubble formation/expansion).

    • Record Gel Time (when a glass rod inserted into the foam pulls strings of polymer).

    • Record Tack-Free Time (when the foam surface no longer adheres to a gloved finger).

  • VOC Analysis: Cure the foam for 24 hours at room temperature. Extract a 1g core sample and subject it to thermal desorption GC-MS (VDA 278 standard) using toluene as an internal quantification standard.

Protocol B: Solution ROP of L-Lactide

Self-Validation Check: Use benzyl alcohol as the initiator. The theoretical molecular weight must be calculated based on the Monomer-to-Initiator ratio. Deviations >15% indicate catalyst-induced chain transfer.

  • Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times.

  • Reagent Loading: Add 1.0 g (6.9 mmol) of sublimed L-Lactide and 5 mL of anhydrous toluene. Stir until fully dissolved.

  • Initiation & Catalysis: Inject 7.5 μL (0.069 mmol) of benzyl alcohol (initiator), followed immediately by 0.069 mmol of the target catalyst (DMAPEC, DMAP, or DBU).

  • Polymerization: Stir the reaction at 25°C for exactly 4 hours.

  • Quenching: Terminate the reaction by adding 0.5 mL of a 1M benzoic acid solution in chloroform.

  • Purification & Analysis: Precipitate the polymer into cold methanol, filter, and dry under vacuum. Analyze conversion via 1 H-NMR and molecular weight/PDI via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Conclusion

DMAPEC represents a highly strategic advancement in organocatalysis. By embedding a tertiary amine within a carbonate framework, it bridges the gap between the high kinetic activity of traditional volatile amines and the stringent environmental demands of modern chemical manufacturing. Its exceptional performance in both urethane matrix integration and controlled ring-opening polymerization makes it an optimal benchmark candidate for next-generation, low-emission materials.

References

  • Hebei Mingxu Chemicals. "Understanding Closed-Cell Polyurethane Foam and the Role of Polyurethane Catalysts in Its Applications". Mingxuchem. Available at:[Link]

  • Yakushin, V., et al. "Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications". National Institutes of Health (PMC). Available at:[Link]

  • Stanford University. "New Organocatalytic Approaches for the Synthesis of Functional Polyesters and Polycarbonates". Stanford Stacks. Available at: [Link]

  • Royal Society of Chemistry. "Cutting-edge development of non-isocyanate polyurethane (NIPU) foams: from sustainable precursors to environmental impact evaluation". Green Chemistry. DOI: 10.1039/D4GC05796A. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-(Dimethylamino)propyl ethyl carbonate proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 3-(Dimethylamino)propyl Ethyl Carbonate As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers o...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 3-(Dimethylamino)propyl Ethyl Carbonate

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of complex chemical intermediates. When handling dual-functional molecules like 3-(Dimethylamino)propyl ethyl carbonate (CAS: 92671-74-4) [1], standard disposal templates often fall short. This compound features both a basic tertiary amine group and a hydrolyzable dialkyl carbonate ester[2]. Mishandling its disposal not only risks regulatory non-compliance but also poses severe environmental and operational hazards.

This guide provides a self-validating, step-by-step operational framework for the safe disposal and spill mitigation of this specific chemical, grounded in mechanistic causality.

Chemical Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first understand the molecule's intrinsic reactivity. The tertiary amine acts as a base and can interact with atmospheric CO₂ and moisture[3], while the carbonate ester is susceptible to hydrolysis under both acidic and basic conditions.

Table 1: Physicochemical & Hazard Profile

Parameter Characteristic / Value Operational Disposal Implication
Chemical Identity CAS: 92671-74-4[1] Must be explicitly listed on hazardous waste manifests to comply with EPA regulations[4].
Functional Groups Tertiary Amine, Dialkyl Carbonate Dictates dual reactivity; incompatible with strong acids (exothermic salt formation) and strong bases (rapid hydrolysis).
Combustion Byproducts CO₂, CO, NOₓ, trace HCN[5] Standard incineration is insufficient; mandates the use of thermal oxidizers equipped with NOₓ scrubbers[6].

| Hydrolysis Products | 3-(Dimethylamino)propanol, Ethanol, CO₂ | Aqueous waste streams will exhibit elevated pH, high biological oxygen demand (BOD), and severe corrosivity[7]. |

Understanding these degradation pathways is critical for segregating waste streams effectively. Mixing this compound with incompatible waste can trigger unintended hydrolysis or exothermic reactions in transit.

Degradation A 3-(Dimethylamino)propyl ethyl carbonate B Aqueous Hydrolysis (pH > 9 or pH < 4) A->B Aqueous Waste Stream C Thermal Oxidation (Incineration >800°C) A->C Organic Waste Stream D 3-(Dimethylamino)propanol + Ethanol + CO2 B->D Ester Cleavage E NOx + CO2 + H2O (Requires Scrubbing) C->E Complete Combustion

Fig 1. Mechanistic degradation pathways dictating disposal stream segregation.

Primary Disposal Protocol: High-Temperature Incineration

Landfill disposal of tertiary amine-containing wastes is strongly discouraged due to the high risk of toxic leaching into groundwater[8]. The universally preferred and regulatory-compliant method is high-temperature incineration. However, because the combustion of tertiary amines yields nitrogen oxides (NOₓ) and potentially hydrogen cyanide (HCN) under oxygen-deficient conditions[5], specific operational parameters must be met.

Step-by-Step Incineration Workflow:

  • Waste Segregation: Isolate 3-(Dimethylamino)propyl ethyl carbonate in a dedicated, clearly labeled organic waste container. Causality: Do not mix with halogenated solvents or strong mineral acids, as the basic amine will react exothermically, potentially over-pressurizing the container.

  • Containerization: Use high-density polyethylene (HDPE) or Teflon-lined steel drums. Ensure containers are tightly sealed and grounded to prevent static discharge, as dialkyl carbonates and their vapors can be flammable[2].

  • Facility Verification: Contract a licensed hazardous waste disposal facility. You must explicitly verify that their incinerator operates at >800°C and is equipped with NOₓ emission control scrubbers [5][6].

  • Manifesting: Document the waste under the appropriate EPA waste codes for toxic/flammable organic liquids, explicitly noting the presence of a tertiary amine to alert the disposal facility of the NOₓ generation potential[4].

Aqueous Waste & Hydrolysis Management Protocol

In laboratory settings, 3-(Dimethylamino)propyl ethyl carbonate often ends up in aqueous wash streams. Over time, water will hydrolyze the carbonate ester, yielding 3-(dimethylamino)propanol—a highly corrosive and harmful compound[7]—along with ethanol and carbon dioxide.

Step-by-Step Aqueous Treatment Workflow:

  • Venting: Store aqueous waste containing this compound in containers with vented caps. Causality: Hydrolysis generates CO₂ gas. A tightly sealed glass bottle can become a pressure bomb if significant hydrolysis occurs over weeks of storage.

  • pH Monitoring & Adjustment: Before transferring the aqueous waste to a centralized collection drum, measure the pH. The formation of 3-(dimethylamino)propanol will drive the pH up (highly basic).

  • Buffering (Optional but Recommended): Carefully neutralize the aqueous stream to a pH of 7–8 using a dilute, weak acid (e.g., 1M Citric Acid) rather than strong mineral acids (like HCl), which can cause violent localized boiling.

  • Biological Treatment Routing: Do not pour down the drain. While some biological sewage treatment processes (STP) can handle dilute amines, the high biological oxygen demand (BOD) from the ethanol byproduct and the toxicity of the amine require specialized industrial wastewater treatment[9]. Route to an approved aqueous hazardous waste vendor.

Emergency Spill Mitigation Workflow

In the event of a spill, immediate action is required to prevent inhalation exposure and environmental contamination. Because the tertiary amine moiety acts as a nucleophile and a base, never use acidic neutralizing spill kits directly on concentrated spills , as this will result in a violent exothermic reaction.

SpillResponse Start Spill Detected Assess Assess Volume & PPE Start->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Absorb Apply Inert Absorbent (Avoid Strong Acids) Small->Absorb Evacuate Evacuate & Ventilate Area Large->Evacuate Collect Collect in Sealed Compatible Container Absorb->Collect Evacuate->Absorb Dispose Route to Hazardous Waste Incinerator Collect->Dispose

Fig 2. Step-by-step operational workflow for emergency spill mitigation.

Step-by-Step Spill Response:

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must don chemical-resistant gloves (Nitrile or Butyl rubber), safety goggles, and a half-face respirator with organic vapor cartridges.

  • Containment: Stop the flow of the spill if safe to do so. Isolate the area from heat sources, as the vapors may be flammable.

  • Absorption: Cover the spill with a chemically inert absorbent such as vermiculite, dry sand, or proprietary universal spill pads.

  • Collection: Use non-sparking tools to sweep the absorbed material into a heavy-duty, sealable polyethylene bag or HDPE bucket.

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent to remove residual amine, collecting the wash water as hazardous aqueous waste.

References

  • CAS No.92671-74-4, 3-(dimethylamino)propyl ethyl carbonate Suppliers.LookChem.
  • Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period.ACS Omega.
  • Polyurethane Amine Catalysts: Safety and Handling.Mofanpu.
  • Handling of Amine-Based Wastewater Produced During Carbon Capture.Journal of Environmental Informatics Letters.
  • 3-Dimethylamino-1-propanol SDS.Guidechem.
  • 4R of Rubber Waste Management: Current and Outlook.PMC - NIH.
  • 40 CFR Part 721 -- Significant New Uses of Chemical Substances.eCFR.
  • PMN/SNUN/MCAN/TMEA Submissions Received under TSCA.US EPA.
  • Organic carbonates as green media: from laboratory syntheses to industrial applications.Royal Society of Chemistry.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Dimethylamino)propyl Ethyl Carbonate

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Dimethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Dimethylamino)propyl ethyl carbonate. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only utilize chemical reagents effectively but also to manage their risks with confidence. The following protocols are designed to be a self-validating system, grounded in established safety standards and practical, field-proven insights.

While specific safety data for 3-(Dimethylamino)propyl ethyl carbonate is not extensively available, we can infer its hazard profile and necessary precautions from structurally similar compounds, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and its hydrochloride salt (EDCI). These compounds share the reactive carbodiimide functional group and the dimethylaminopropyl moiety, which are key determinants of their toxicological and chemical properties. Therefore, the recommendations in this guide are based on a conservative approach, leveraging the comprehensive safety data available for these close analogs.

Hazard Assessment of Structurally Similar Compounds

A thorough understanding of the potential hazards is the foundation of a robust safety plan. Based on the safety data sheets (SDS) for EDC and EDCI, we can anticipate that 3-(Dimethylamino)propyl ethyl carbonate may present the following risks:

  • Acute Toxicity : Harmful if swallowed and toxic in contact with skin.[1][2][3]

  • Skin and Eye Damage : Causes severe skin burns and eye damage.[1][4]

  • Sensitization : May cause an allergic skin reaction.[1][2][3]

  • Organ Damage : May cause damage to organs through prolonged or repeated exposure if swallowed.[1][3]

  • Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1][2][3]

These potential hazards underscore the critical need for meticulous handling procedures and the consistent use of appropriate personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the most direct line of defense against chemical exposure. The following is a step-by-step guide for the appropriate PPE when handling 3-(Dimethylamino)propyl ethyl carbonate.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place and functioning correctly. All handling of 3-(Dimethylamino)propyl ethyl carbonate should be conducted within a properly certified chemical fume hood to minimize inhalation exposure.[5] An emergency shower and eyewash station must be readily accessible.

Mandatory PPE Ensemble

The following table summarizes the essential PPE for handling 3-(Dimethylamino)propyl ethyl carbonate, based on the hazards identified from analogous compounds.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGiven the risk of severe eye damage, safety goggles that provide a complete seal around the eyes are mandatory.[6] A full-face shield should be worn over the goggles when there is a risk of splashes or spills.
Hands Chemical-Resistant GlovesNitrile or latex gloves are recommended.[6][7] Due to the risk of skin toxicity and sensitization, it is advisable to double-glove. Change gloves immediately if they become contaminated.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required to protect against skin contact.[6][8]
Respiratory Respirator (if necessary)While working in a fume hood should be sufficient, a respirator may be required if dusts are generated or if engineering controls are not adequate. Consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance on respirator selection and fit-testing.[9][10]
Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Safety Goggles

  • Face Shield

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (dispose of as hazardous waste)

  • Face Shield

  • Safety Goggles

  • Lab Coat (remove by turning it inside out)

  • Inner Gloves (dispose of as hazardous waste)

  • Wash hands thoroughly with soap and water.[11]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.[8][12]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing : If weighing the solid compound, do so in the fume hood on a tared weigh boat. Avoid generating dust.

  • Dissolving : When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Reactions : All reactions involving 3-(Dimethylamino)propyl ethyl carbonate should be conducted in closed systems or under conditions that prevent the release of vapors or aerosols.

  • Post-Handling : After handling, decontaminate all surfaces and equipment.[7]

Storage Requirements
  • Store 3-(Dimethylamino)propyl ethyl carbonate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Given its potential moisture sensitivity, storing under an inert atmosphere may be advisable for long-term stability.[2]

Disposal Plan: Managing Chemical Waste

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.[8][13]

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with 3-(Dimethylamino)propyl ethyl carbonate, including used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Neutralization : Due to its potential reactivity, do not attempt to neutralize waste containing 3-(Dimethylamino)propyl ethyl carbonate without specific guidance from your institution's Environmental Health and Safety department.

Disposal Procedure

All waste containing 3-(Dimethylamino)propyl ethyl carbonate must be disposed of through your institution's hazardous waste management program.[14] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, it can be cleaned up by trained personnel wearing the appropriate PPE. Absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal.[15] For large spills, evacuate the laboratory and contact your institution's emergency response team.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using personal protective equipment when handling 3-(Dimethylamino)propyl ethyl carbonate.

PPE_Workflow PPE Selection and Use Workflow for 3-(Dimethylamino)propyl Ethyl Carbonate cluster_planning Planning Phase cluster_preparation Preparation Phase cluster_execution Execution Phase Assess Hazards Assess Hazards Review SDS of Analogs Review SDS of Analogs Assess Hazards->Review SDS of Analogs Consult Chemical Hygiene Plan Consult Chemical Hygiene Plan Assess Hazards->Consult Chemical Hygiene Plan Verify Engineering Controls Verify Engineering Controls Consult Chemical Hygiene Plan->Verify Engineering Controls Check Fume Hood Check Fume Hood Verify Engineering Controls->Check Fume Hood Locate Emergency Equipment Locate Emergency Equipment Verify Engineering Controls->Locate Emergency Equipment Select & Don PPE Select & Don PPE Locate Emergency Equipment->Select & Don PPE Handle Chemical Handle Chemical Select & Don PPE->Handle Chemical Follow Donning Sequence Doff & Dispose PPE Doff & Dispose PPE Handle Chemical->Doff & Dispose PPE Follow Doffing Sequence

Caption: PPE workflow from hazard assessment to safe disposal.

Conclusion

By adhering to these rigorous safety protocols, researchers can confidently handle 3-(Dimethylamino)propyl ethyl carbonate and similar reagents, ensuring both personal safety and the integrity of their scientific work. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and safety guidelines.[9][10]

References

  • Maxed Out Compounds. (2025). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • NextSDS. 3-DIMETHYLAMINOPROPYL ETHYL CARBONATE — Chemical Substance Information. Retrieved from [Link]

  • Vanderbilt University. The Laboratory Standard. Retrieved from [Link]

  • Amino Labs. Practice Safe Science. Retrieved from [Link]

  • Clym Environmental Services. Key Elements of an OSHA Compliant Laboratory Safety Management Program. Retrieved from [Link]

  • Merck Millipore. (2021). Safety Data Sheet for 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride. Retrieved from [Link]

  • Biorunstar. (2025). Are there any safety concerns when handling peptide substrates?. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • NexPept. How to Store Research Peptides | Stability & Handling Guide. Retrieved from [Link]

  • University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

Sources

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